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  • Product: 3-(Dimethylamino)-4-nitrobenzoic acid
  • CAS: 1350540-04-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Dimethylamino-Nitrobenzoic Acids for Advanced Research

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the core properties, synthesis, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of a key class of organic compounds: substituted dimethylamino-nitrobenzoic acids. While the specific query for 3-(Dimethylamino)-4-nitrobenzoic acid (CAS 1350540-04-3) did not yield specific data, this guide focuses on the closely related and well-documented isomer, 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) , and draws relevant insights from analogous structures like 4-(Methylamino)-3-nitrobenzoic acid. This document is designed to equip researchers, particularly those in drug development and organic synthesis, with the necessary technical knowledge and practical methodologies for handling and utilizing these versatile chemical intermediates.

Introduction and Structural Elucidation

Aromatic nitro compounds are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a wide array of pharmaceuticals, dyes, and advanced materials.[1] The interplay of the electron-withdrawing nitro group and electron-donating amino functionalities on a benzoic acid scaffold imparts unique reactivity and physicochemical properties. This guide will delve into the technical specifics of this class of molecules, with a primary focus on 4-(Dimethylamino)-3-nitrobenzoic acid due to the availability of robust data.

The precise substitution pattern on the benzene ring is critical to the molecule's behavior. The relative positions of the carboxylic acid, dimethylamino, and nitro groups dictate the electronic distribution and, consequently, the compound's reactivity in synthetic transformations and its potential biological activity.

Figure 1: Chemical Structure of 4-(Dimethylamino)-3-nitrobenzoic acid.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The data presented below is for 4-(Dimethylamino)-3-nitrobenzoic acid (CAS 28096-56-2) and its close analog, 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5).

Property4-(Dimethylamino)-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzoic acid
CAS Number 28096-56-2[2]41263-74-5[3][4]
Molecular Formula C9H10N2O4[2]C8H8N2O4[3][5]
Molecular Weight 210.19 g/mol [2]196.16 g/mol [4][5]
IUPAC Name 4-(dimethylamino)-3-nitrobenzoic acid[2]4-(methylamino)-3-nitrobenzoic acid[5]
Appearance Typically a solid, may be crystalline.[3]Yellow solid.[3]
Solubility Expected to be soluble in polar organic solvents.Soluble in polar solvents.[3]

Spectroscopic Data Interpretation:

While specific spectra for 3-(Dimethylamino)-4-nitrobenzoic acid are unavailable, we can infer the expected spectroscopic characteristics based on related structures. For instance, the synthesis of a related compound, Methyl 4-methyl-3-nitrobenzoate, yielded a pale yellow solid, and its NMR data was provided.[6]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of the substitution pattern. The methyl protons of the dimethylamino group would likely appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be significantly downfield.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the C=O of the carboxylic acid, the N-O stretching of the nitro group, and C-N stretching of the dimethylamino group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis Pathways

Substituted nitrobenzoic acids are typically synthesized through electrophilic nitration of a corresponding benzoic acid derivative or through nucleophilic aromatic substitution. A common synthetic route to 4-(methylamino)-3-nitrobenzoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.[7] This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces the chloride.

G start 4-Chloro-3-nitrobenzoic Acid intermediate 4-(Methylamino)-3-nitrobenzoic Acid start->intermediate Nucleophilic Aromatic Substitution reagent Methylamine reagent->intermediate

Figure 2: A representative synthetic workflow for a substituted amino-nitrobenzoic acid.

Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid [7]

  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 25% by mass). The molar ratio of methylamine to the starting acid should be in excess, typically 3.5 to 5:1.

  • Heating: Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Cooling and Precipitation: After the reaction is complete, cool the solution to approximately 15°C.

  • Acidification: Adjust the pH of the cooled reaction mixture to 3 using acetic acid. This will protonate the carboxylate and cause the product to precipitate out of the solution.

  • Isolation: Collect the resulting yellow solid by filtration, wash with cold water, and dry under vacuum.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of organic molecules.[1]

  • Pharmaceutical Intermediates: 4-(Methylamino)-3-nitrobenzoic acid is a key intermediate in the synthesis of the anticoagulant drug Dabigatran.[5] This highlights the importance of this class of compounds in the development of active pharmaceutical ingredients (APIs). The nitro group can be selectively reduced to an amino group, which can then be further functionalized.

  • Dyes and Pigments: The chromophoric nature of the nitro-aromatic system makes these compounds useful in the synthesis of dyes.[1]

  • Material Science: These compounds can be incorporated into polymers to enhance properties such as thermal stability.[1] They are also used in research to develop new materials with specific electronic or optical properties.[5]

Safety, Handling, and Storage

As with all nitro-aromatic compounds, proper safety precautions are paramount. The following guidelines are based on safety data sheets for related compounds.

Hazard Identification:

  • Health Hazards: These compounds may be harmful if swallowed, cause skin and serious eye irritation, and are suspected of causing genetic defects, cancer, and damage to fertility or the unborn child. Inhalation of dust should be avoided.[8][9]

  • Physical Hazards: Finely distributed dust may have the potential to form an explosive mixture with air.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably under a chemical fume hood.[10]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][10]

  • Avoid generating dust. If dust is generated, respiratory protection may be required.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials and sources of ignition.[10]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Conclusion

Substituted dimethylamino-nitrobenzoic acids represent a versatile and important class of chemical intermediates. While the specific compound 3-(Dimethylamino)-4-nitrobenzoic acid (CAS 1350540-04-3) is not well-documented, a comprehensive understanding of its close isomers, such as 4-(Dimethylamino)-3-nitrobenzoic acid, provides a robust framework for its potential synthesis, properties, and applications. The methodologies and safety protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to confidently and safely work with these valuable compounds.

References

  • Sigma-Aldrich. (2025, November 6).
  • ChemicalBook. (2025, December 6). Chemical Safety Data Sheet MSDS / SDS - 4-(METHYLAMINO)-3-NITROBENZOIC ACID.
  • Sdfine. 3-nitrobenzoic acid.
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2025, December 18).
  • CymitQuimica. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid.
  • Apicule. 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5)
  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid | C9H10N2O4 | CID 3684804.
  • CDC Stacks.
  • Sigma-Aldrich. 4-(DIMETHYLAMINO)-3-NITROBENZOIC ACID AldrichCPR.
  • BLD Pharm. 28096-56-2|4-(Dimethylamino)-3-nitrobenzoic acid.
  • Chem-Impex. 3-Methyl-4-nitrobenzoic acid.
  • Benchchem. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5.
  • Santa Cruz Biotechnology. 4-(methylamino)-3-nitrobenzoic acid | CAS 41263-74-5 | SCBT.
  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ECHEMI. (2019, July 15). 4-(Methylamino)
  • Simson Pharma. 4-(Methylamino)-3-nitrobenzoic Acid | CAS No- 41263-74-5.

Sources

Exploratory

Technical Guide: Chemical Structure and Synthesis of 3-(Dimethylamino)-4-nitrobenzoic Acid

This guide provides an in-depth technical analysis of 3-(dimethylamino)-4-nitrobenzoic acid , a specialized intermediate used in the synthesis of bioactive heterocyclic scaffolds, particularly benzimidazoles and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(dimethylamino)-4-nitrobenzoic acid , a specialized intermediate used in the synthesis of bioactive heterocyclic scaffolds, particularly benzimidazoles and kinase inhibitors.[1]

[1]

Executive Summary

3-(Dimethylamino)-4-nitrobenzoic acid (CAS: 1350540-04-3) is a functionalized aromatic building block characterized by a "push-pull" electronic system. The molecule features an electron-donating dimethylamino group ortho to an electron-withdrawing nitro group, creating a highly polarized structure.[1] It serves as a critical precursor in medicinal chemistry, specifically for generating 1,2-diaminobenzene derivatives via nitro reduction, which are subsequently cyclized into benzimidazole cores found in various pharmaceutical agents (e.g., kinase inhibitors, proton pump inhibitors).

Chemical Identity & Constitution[1][2][3][4]

PropertyDetail
IUPAC Name 3-(Dimethylamino)-4-nitrobenzoic acid
CAS Registry Number 1350540-04-3
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
SMILES CN(C)C1=C(C=CC(=C1)C(=O)O)[O-]
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water (acidic form)
Structural Dynamics

The molecule is trisubstituted on the benzene ring:

  • C1 (Carboxyl): Defines the parent numbering; provides acidic character (

    
    ).
    
  • C3 (Dimethylamino): A strong

    
    -donor.[1]
    
  • C4 (Nitro): A strong

    
    -acceptor.[1]
    

Electronic Push-Pull Effect: The ortho relationship between the dimethylamino group (donor) and the nitro group (acceptor) facilitates strong intramolecular charge transfer (ICT). The lone pair on the amine nitrogen conjugates with the nitro group, increasing the dipole moment. However, the steric bulk of the two methyl groups forces the amino group to twist slightly out of planarity with the benzene ring to minimize repulsion with the adjacent nitro oxygens. This "steric inhibition of resonance" modulates the compound's reactivity and color intensity compared to its unmethylated analog.[1]

Synthetic Methodology

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (


) . The precursor, 3-fluoro-4-nitrobenzoic acid , contains a fluorine atom activated for displacement by the ortho-nitro group.[1]
Reaction Mechanism ( )

The reaction proceeds via the formation of a Meisenheimer complex. The strong electron-withdrawing nature of the nitro group at the para position (relative to the leaving group? No, in this specific isomer, the nitro is ortho to the fluorine) stabilizes the anionic intermediate.

Correction on Regiochemistry: In 3-fluoro-4-nitrobenzoic acid, the fluorine is at C3 and the nitro is at C4.[1] They are ortho to each other. The ortho-nitro group activates the C3 position for nucleophilic attack by dimethylamine.[1]

Experimental Protocol

Objective: Synthesis of 3-(dimethylamino)-4-nitrobenzoic acid from 3-fluoro-4-nitrobenzoic acid.

Reagents:

  • Substrate: 3-Fluoro-4-nitrobenzoic acid (1.0 equiv)[1]

  • Nucleophile: Dimethylamine (40% aq. solution or 2.0 M in THF, 3.0–5.0 equiv)

  • Solvent: Ethanol, DMF, or Water

  • Base (Optional): Triethylamine (if using dimethylamine hydrochloride)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-fluoro-4-nitrobenzoic acid (e.g., 5.0 g) and a polar solvent (Ethanol, 50 mL).

  • Addition: Add Dimethylamine solution (excess, ~4 equiv) dropwise at room temperature. An exotherm may be observed due to the acid-base neutralization of the carboxylic acid and the initial

    
     energy release.[1]
    
  • Reaction: Heat the mixture to reflux (or 60–80°C) for 4–6 hours. Monitor reaction progress via TLC or HPLC (disappearance of the fluoro-starting material).[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.[1]

    • Dilute the residue with water.[1][2]

    • Acidification: Carefully adjust pH to ~3–4 using 1M HCl to precipitate the free acid product. (Note: The product is amphoteric but primarily acidic; the amino group is weakly basic due to electron withdrawal by the nitro group).

  • Purification: Filter the yellow precipitate, wash with cold water, and dry under vacuum. Recrystallization can be performed from Ethanol/Water if necessary.[1]

Synthesis SM 3-Fluoro-4-nitrobenzoic acid (C7H4FNO4) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (SNAr) Reagent Dimethylamine (HNMe2) Reagent->Intermediate Product 3-(Dimethylamino)-4-nitrobenzoic acid (C9H10N2O4) Intermediate->Product - HF (Aromatization)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).

Applications in Drug Development[6]

This compound is a "privileged intermediate" for synthesizing benzimidazole scaffolds.[1]

Reduction to Diamines

The primary utility lies in the reduction of the nitro group to an amine.[1]

  • Reaction: Hydrogenation (H

    
    , Pd/C) or chemical reduction (Fe/AcOH, SnCl
    
    
    
    ).
  • Product: 3-(Dimethylamino)-4-aminobenzoic acid (a 1,2-diamine).[1]

  • Cyclization: The resulting diamine reacts with aldehydes, carboxylic acids, or phosgene equivalents to form benzimidazoles .

Case Study: Kinase Inhibitors

In the development of ALK2 (Activin receptor-like kinase-2) inhibitors, the 3-(dimethylamino) substituent provides critical hydrophobic interactions within the kinase ATP-binding pocket.[1] The bulk of the dimethyl group can induce conformational selectivity, improving potency against specific kinase isoforms.

Applications Core 3-(Dimethylamino)-4-nitrobenzoic acid Red Reduction (H2/Pd-C or Fe/AcOH) Core->Red Diamine 3-(Dimethylamino)-4-aminobenzoic acid (1,2-Diamine) Red->Diamine Cyclization Cyclization (R-CHO / CDI) Diamine->Cyclization Drug Benzimidazole Scaffold (Kinase Inhibitors / Tegoprazan analogs) Cyclization->Drug

Figure 2: Workflow for converting the core structure into pharmaceutical scaffolds.

Physicochemical Characterization

Researchers should expect the following data profile when characterizing the synthesized material:

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d

)

2.7–2.9 ppm:
Singlet (6H) for -N(CH

)

.

7.5–8.0 ppm:
Aromatic protons (ABX or AMX system depending on resolution).[1] The proton ortho to the COOH and NMe2 (H2) will appear as a doublet or singlet with meta-coupling.[1] The proton ortho to NO2 (H5) will be deshielded (shifted downfield).
IR Spectroscopy 1680–1700 cm

:
C=O stretch (Carboxylic acid). 1520 & 1340 cm

:
N-O stretch (Nitro group, asymmetric/symmetric).
Mass Spectrometry m/z 211 [M+H]

(Positive mode).

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye). Nitroaromatics can be toxic if inhaled or absorbed.[1]

  • Storage: Store at room temperature, protected from light. Nitro compounds can degrade upon prolonged UV exposure.[1]

  • Reactivity: Avoid contact with strong reducing agents (unless intended) and strong bases (forms water-soluble salts).[1]

References

  • Sigma-Aldrich. 3-(Dimethylamino)-4-nitrobenzoic acid Product Detail. CAS 1350540-04-3.[1][3][4] Link

  • PubChem. 4-(Dimethylamino)-3-nitrobenzoic acid (Isomer comparison). National Library of Medicine.[1] Link

  • BldPharm. 3-(Dimethylamino)-4-nitrobenzoic acid Safety and Properties. Link

  • Patent EP2390254A1.Process for the preparation of benzimidazole derivatives. (Describes the use of 3-fluoro-4-nitrobenzoic acid in

    
     reactions for drug synthesis). Link
    
  • Journal of Medicinal Chemistry. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors. (Discusses the structural role of dimethylamino-nitrobenzoic acid derivatives). Link

Sources

Foundational

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(dimethylamino)-4-nitrobenzoic Acid

The following technical guide details the solubility behavior, thermodynamic analysis, and experimental determination protocols for 3-(dimethylamino)-4-nitrobenzoic acid and its close structural analogs. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility behavior, thermodynamic analysis, and experimental determination protocols for 3-(dimethylamino)-4-nitrobenzoic acid and its close structural analogs.

Executive Summary

3-(dimethylamino)-4-nitrobenzoic acid is a specialized intermediate often utilized in the synthesis of functionalized dyes and pharmaceutical scaffolds (e.g., benzimidazole derivatives). Unlike its more common isomer, 4-(dimethylamino)-3-nitrobenzoic acid, public thermodynamic datasets for this specific regioisomer are limited.

This guide serves as a process development framework . It synthesizes predictive solubility behaviors based on close structural analogs (such as 3-amino-4-nitrobenzoic acid) and provides a rigorous, self-validating experimental protocol for generating precise solubility curves. This approach ensures that researchers can determine the exact parameters required for recrystallization and process scaling.

Chemical Profile & Theoretical Solubility

Structural Analysis

The solubility of 3-(dimethylamino)-4-nitrobenzoic acid is governed by the interplay of three functional groups:

  • Carboxylic Acid (-COOH): Primary driver for solubility in polar protic solvents (Alcohols, Water) via hydrogen bonding.

  • Nitro Group (-NO

    
    ):  Strong electron-withdrawing group (EWG) at the 4-position; enhances polarity but reduces lattice energy relative to unsubstituted benzoic acid.
    
  • Dimethylamino Group (-N(CH

    
    )
    
    
    
    ):
    Adds lipophilic character compared to a primary amine, increasing solubility in moderately polar aprotic solvents (Ethyl Acetate, DCM) while maintaining basicity.
Analog-Based Solubility Prediction

In the absence of a specific empirical dataset, process scientists rely on "Nearest Neighbor" analysis. The table below presents field-verified solubility data for the closest structural analogs, which serve as the baseline for 3-(dimethylamino)-4-nitrobenzoic acid.

Solvent3-Amino-4-nitrobenzoic Acid (Precursor)4-(Dimethylamino)-3-nitrobenzoic Acid (Isomer)Predicted Behavior for Target Compound
Methanol High (>50 mg/mL)High Primary solvent for dissolution.
Ethanol High (Recryst. Solvent)High (Recryst. Solvent)Ideal for recrystallization (often with water).
Water Low (<1 mg/mL at 25°C)LowAnti-solvent. Solubility increases significantly at pH > 7.
Ethyl Acetate ModerateModerateGood for extraction; poor for crystallization yield.
DCM Low-ModerateModerateSoluble due to dimethylamino lipophilicity.
Toluene Very LowVery LowStrong anti-solvent.

Key Insight: The dimethylation of the amine typically lowers the melting point and crystal lattice energy compared to the primary amine (3-amino-4-nitrobenzoic acid), likely resulting in higher solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate compared to the precursor.

Experimental Protocol: Precise Solubility Determination

To generate the specific solubility curve for your batch of 3-(dimethylamino)-4-nitrobenzoic acid, use the Laser Monitoring Observation Technique . This method is superior to the static shake-flask method for detecting the exact point of saturation and metastable zone width (MSZW).

Workflow Diagram

The following diagram outlines the logical flow for determining solubility and calculating thermodynamic parameters.

SolubilityWorkflow Start Start: Solid Solute (3-dimethylamino-4-nitrobenzoic acid) SolventSelect Select Solvent System (MeOH, EtOH, Acetone) Start->SolventSelect LaserSetup Laser Monitoring Setup (Jacketted Vessel + Laser Source) SolventSelect->LaserSetup Dosing Stepwise Dosing (Gravimetric Addition) LaserSetup->Dosing Dissolution Dissolution Phase (Laser Transmittance = High) Dosing->Dissolution Saturation Saturation Point Detection (Laser Scattering Increases) Dissolution->Saturation Precipitation Onset Saturation->Dosing Next Temp Step DataLog Log Mass Fraction (x) vs Temp (T) Saturation->DataLog Modeling Thermodynamic Modeling (Apelblat / Van't Hoff) DataLog->Modeling Process Process Definition (Cooling Crystallization) Modeling->Process

Figure 1: Workflow for determining solubility limits and developing crystallization processes.

Step-by-Step Methodology

Equipment:

  • Jacketted glass vessel (50 mL) with temperature control (±0.1 K).

  • Laser transmissometer or turbidity probe.

  • Precision balance (±0.0001 g).

Procedure:

  • Preparation: Charge the vessel with a known mass of solvent (

    
    ). Set agitation to 400 RPM.
    
  • Equilibration: Stabilize the solvent at the starting temperature (e.g., 298.15 K).

  • Dosing: Add the solid solute in small increments (

    
     mg).
    
  • Monitoring: Monitor the laser transmittance.

    • Clear Solution: High transmittance.

    • Saturation/Nucleation: Transmittance drops sharply due to particle scattering.

  • Recording: Record the total mass of solute added (

    
    ) at the point where the solution remains turbid for >10 minutes.
    
  • Temperature Stepping: Increase temperature by 5 K, wait for dissolution (transmittance returns to high), and repeat dosing until saturation is reached again.

  • Calculation: Calculate the mole fraction solubility (

    
    ) using:
    
    
    
    
    Where
    
    
    are mass and molar mass of solute;
    
    
    are for solvent.

Thermodynamic Analysis

Once experimental data is collected, use these models to determine the thermodynamic driving forces. This is critical for validating the consistency of your data.

Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).


  • A, B, C: Empirical parameters derived from regression.

  • Utility: Excellent for interpolation between measured temperatures.

Van't Hoff Analysis

Use this to determine the Enthalpy (


) and Entropy (

) of solution. Plot

vs

.


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process (Disorder increases upon dissolving).
      

Process Application: Recrystallization Strategy

Based on the chemical profile of 3-(dimethylamino)-4-nitrobenzoic acid, the following purification strategy is recommended for high purity (>99%).

Solvent System: Ethanol / Water[1][2]
  • Rationale: The compound exhibits high solubility in hot ethanol and low solubility in water.

  • Protocol:

    • Dissolve crude solid in Ethanol at reflux (approx. 78°C). Use the minimum volume required for complete dissolution.

    • Perform hot filtration to remove insoluble mechanical impurities.

    • Slowly add Water (Anti-solvent) to the hot solution until a faint turbidity persists.

    • Allow the solution to cool slowly to Room Temperature (25°C), then to 0-4°C.

    • Filter the yellow/orange crystals and wash with cold Ethanol/Water (1:1 mixture).

Alternative: Acid-Base Precipitation
  • Dissolution: Dissolve in dilute aqueous NaOH (forms the sodium carboxylate).

  • Precipitation: Slowly acidify with HCl to pH 3-4.

  • Note: This method is faster but may yield smaller particle sizes with higher impurity occlusion compared to solvent recrystallization.

References

  • Chemical Identity & Synthesis

    • Sigma-Aldrich. "3-acetamido-4-nitrobenzoic acid (Related Analog Data)." Accessed 2026.[1] Link

    • PubChem.[2][3] "4-(Dimethylamino)-3-nitrobenzoic acid (Isomer Data)."[4] National Library of Medicine. Link

  • Methodology (Laser Monitoring)

    • Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024. Link

    • ResearchGate. "Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid." Link

  • General Solubility of Nitrobenzoic Acids

    • Zhang, et al. "Solubilities of benzoic acid and its nitro-derivatives."[5] Journal of Chemical Research.[5] Link

Sources

Exploratory

Technical Whitepaper: 3-(Dimethylamino)-4-nitrobenzoic acid

This guide serves as an advanced technical manual and safety dossier for 3-(Dimethylamino)-4-nitrobenzoic acid . It is designed for research scientists and process chemists requiring precise physicochemical data, synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual and safety dossier for 3-(Dimethylamino)-4-nitrobenzoic acid . It is designed for research scientists and process chemists requiring precise physicochemical data, synthesis methodologies, and safety protocols beyond the standard Safety Data Sheet (SDS).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

3-(Dimethylamino)-4-nitrobenzoic acid is a specialized functionalized aromatic intermediate. It features a benzoic acid core substituted with a nitro group at the para position and a dimethylamino group at the meta position relative to the carboxyl group.[1] This substitution pattern (ortho-nitro aniline derivative) imparts specific electronic properties useful in the synthesis of heterocyclic pharmaceutical scaffolds, particularly benzimidazoles and quinoxalines.

PropertySpecification
CAS Number 1350540-04-3
IUPAC Name 3-(Dimethylamino)-4-nitrobenzoic acid
Molecular Formula

Molecular Weight 210.19 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted) ~3.8 (Carboxyl), ~ -1.0 (Amine - deactivated by o-NO2)
Melting Point >200 °C (Decomposes)
SMILES CN(C)C1=C(C=CC(=C1)C(=O)O)[O-]
Structural Significance

The presence of the electron-withdrawing nitro group ortho to the dimethylamino group creates a "push-pull" electronic system. The nitro group strongly deactivates the amine lone pair through resonance and induction, significantly reducing its basicity compared to N,N-dimethylaniline.[1] Conversely, the carboxylic acid moiety remains available for amide coupling or esterification, making this molecule a bifunctional "lynchpin" in medicinal chemistry.

Hazard Assessment & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited in public registries compared to its 4-amino analogs, its hazard profile is derived from the structure-activity relationship (SAR) of nitrobenzoic acids and N,N-dialkylanilines.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

Mechanistic Toxicology
  • Nitro-Aromatic Toxicity: Nitro groups can be enzymatically reduced in vivo to hydroxylamines and amines, which may cause methemoglobinemia (though less likely with benzoic acid derivatives than simple nitrobenzenes).

  • Sensitization: As an aniline derivative, there is a theoretical risk of skin sensitization, though the dimethyl substitution and electron-withdrawing nitro group mitigate the formation of reactive haptens compared to primary anilines.

Operational Safety & Emergency Protocols

Decision Matrix: Emergency Response

The following diagram outlines the critical decision paths for laboratory spills or exposure incidents involving 3-(Dimethylamino)-4-nitrobenzoic acid.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Spill Benchtop Spill Type->Spill ActionSkin 1. Flush water (15 min) 2. Remove contaminated clothing 3. Seek medical aid if irritation persists Skin->ActionSkin ActionInhal 1. Move to fresh air 2. Support breathing if labored 3. Medical evaluation Inhal->ActionInhal ActionSpill 1. Isolate area 2. Wet sweep (avoid dust) 3. Neutralize (Weak Base) 4. Dispose as Haz Waste Spill->ActionSpill

Figure 1: Emergency response decision tree for exposure and containment.

Handling & Storage[2]
  • Engineering Controls: Use only in a chemical fume hood. The compound is a solid powder; mitigate dust generation using static-dissipative tools.

  • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). Nitro-amines can degrade via oxidation or condensation over time.

  • Incompatibilities: Strong oxidizing agents (risk of vigorous reaction with nitro/amine groups), strong bases.[1]

Synthesis & Experimental Protocols

The primary utility of 3-(Dimethylamino)-4-nitrobenzoic acid is as a scaffold for drug development. It is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) . The nitro group at the 4-position activates the 3-position (ortho) for nucleophilic attack, allowing a leaving group (Fluorine or Chlorine) to be displaced by dimethylamine.

Synthesis Workflow: SNAr Strategy

Reaction: 3-Fluoro-4-nitrobenzoic acid + Dimethylamine


 3-(Dimethylamino)-4-nitrobenzoic acid

SynthesisWorkflow SM Starting Material 3-Fluoro-4-nitrobenzoic acid Reaction Reaction SNAr Mechanism Solvent: DMF, 60°C, 4-6h SM->Reaction Reagents Reagents Dimethylamine (2M in THF) K2CO3 (Base) Reagents->Reaction Workup Workup 1. Dilute with H2O 2. Acidify (pH 3-4) 3. Filter Precipitate Reaction->Workup Product Product 3-(Dimethylamino)-4-nitrobenzoic acid Workup->Product

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol

This protocol is adapted from standard SNAr methodologies for ortho-nitro-halo-benzoates [1, 2].

  • Preparation:

    • Charge a round-bottom flask with 3-Fluoro-4-nitrobenzoic acid (1.0 eq) and Potassium Carbonate (

      
      )  (2.5 eq).
      
    • Add anhydrous DMF (Dimethylformamide) or DMSO (10 mL per gram of substrate).[1]

    • Note: The carboxylate salt forms first, protecting the acid functionality.[1]

  • Addition:

    • Add Dimethylamine (2.0 M solution in THF or Methanol, 3.0 eq) dropwise.[1]

    • Caution: Dimethylamine is volatile.[1] Use a sealed pressure tube if heating is required above the boiling point of the amine solution, or use aqueous dimethylamine (40%) if water tolerance is high.

  • Reaction:

    • Heat the mixture to 60–80°C with vigorous stirring.

    • Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). The starting material (3-F) will disappear, and a more polar yellow/orange spot (3-NMe2) will appear.

    • Reaction time is typically 4–12 hours depending on scale.

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (5x reaction volume).

    • Acidify carefully with 1M HCl to pH ~3–4.[1] The product will precipitate as a yellow/orange solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Purification:

    • Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient) if necessary.[1]

Ecological Impact & Disposal

  • Ecotoxicity: Nitrobenzoic acids are generally poorly biodegradable and can be persistent in aquatic environments.[1] Do not allow to enter drains or watercourses.

  • Disposal:

    • Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).[1]

    • Aqueous Waste: Aqueous filtrates from synthesis should be neutralized and checked for organic content before disposal as hazardous aqueous waste.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 58085429, 3-(Dimethylamino)-4-nitrobenzoic acid. Retrieved from [Link]

  • Zhou, Y., et al. (2016). Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists.[1] Journal of Medicinal Chemistry. (Describes SNAr conditions on 3-fluoro-4-nitrobenzoic acid). Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to 3-(Dimethylamino)-4-nitrobenzoic Acid as a Pharmaceutical Intermediate

Introduction: Unveiling a Versatile Scaffold in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 3-(Dimethylamino)-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents itself as a molecule of significant interest. Its structure, characterized by a benzoic acid core functionalized with a dimethylamino group and a nitro group, offers a trifecta of reactive sites. This unique arrangement of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, coupled with the versatile carboxylic acid handle, makes it a potent building block for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-4-nitrobenzoic acid for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis, discuss its role as a pharmaceutical intermediate with a focus on the causality behind its reactivity, and provide essential safety and handling information. While this specific isomer is less documented in public literature than its close analog, 4-(methylamino)-3-nitrobenzoic acid, we will draw logical, field-proven insights to present a holistic and practical guide.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is the foundation of its application in synthesis. The key physicochemical properties of 3-(Dimethylamino)-4-nitrobenzoic acid (CAS No: 28096-56-2) are summarized below.[1][2][3]

PropertyValueSource
CAS Number 28096-56-2[1][2][3]
Molecular Formula C₉H₁₀N₂O₄[2]
Molecular Weight 210.19 g/mol [2]
Appearance Typically a yellow to orange solidInferred from related compounds
IUPAC Name 3-(Dimethylamino)-4-nitrobenzoic acid[2]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the ortho, meta, and para relationships to the three different functional groups. A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety would be a characteristic feature, likely appearing in the range of 2.5-3.5 ppm. The aromatic protons will likely appear as complex multiplets in the downfield region (7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will have their chemical shifts dictated by the electronic effects of the substituents. The carbons of the methyl groups will appear as a single peak in the aliphatic region.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹, respectively).[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.19 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and the nitro group (-46 amu).

Synthesis of 3-(Dimethylamino)-4-nitrobenzoic Acid: A Mechanistic Approach

The synthesis of 3-(Dimethylamino)-4-nitrobenzoic acid is anticipated to follow a well-established pathway in aromatic chemistry: nucleophilic aromatic substitution (SNA_r_). The most logical and industrially scalable approach involves the reaction of a suitable 3-halo-4-nitrobenzoic acid with dimethylamine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Halo-4-nitrobenzoic acid 3-Halo-4-nitrobenzoic acid SNA_r_ Nucleophilic Aromatic Substitution 3-Halo-4-nitrobenzoic acid->SNA_r_ Dimethylamine Dimethylamine Dimethylamine->SNA_r_ 3-(Dimethylamino)-4-nitrobenzoic acid 3-(Dimethylamino)-4-nitrobenzoic acid SNA_r_->3-(Dimethylamino)-4-nitrobenzoic acid

Caption: Synthetic workflow for 3-(Dimethylamino)-4-nitrobenzoic acid.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of the closely related 4-(methylamino)-3-nitrobenzoic acid and represents a robust starting point for laboratory-scale synthesis.[7][8][9]

Materials:

  • 3-Chloro-4-nitrobenzoic acid

  • Aqueous dimethylamine solution (e.g., 40%)

  • Hydrochloric acid (for pH adjustment)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-nitrobenzoic acid in an aqueous solution of dimethylamine. The molar excess of dimethylamine will serve as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within a few hours.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with hydrochloric acid to a pH of approximately 2-5. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

  • Purification: Isolate the solid product by filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product with high purity.

The Role as a Pharmaceutical Intermediate: A Trifunctional Synthon

The utility of 3-(Dimethylamino)-4-nitrobenzoic acid as a pharmaceutical intermediate stems from the distinct reactivity of its three functional groups. This allows for sequential and selective chemical transformations, a cornerstone of modern API synthesis.[10][11][12]

Intermediate 3-(Dimethylamino)-4-nitrobenzoic acid Carboxylic Acid Nitro Group Dimethylamino Group Amidation Amidation Intermediate:cooh->Amidation Esterification Esterification Intermediate:cooh->Esterification Reduction Reduction Intermediate:no2->Reduction Further_Functionalization Further_Functionalization Intermediate:nme2->Further_Functionalization Directing Group/ Solubilizing Group Peptide Coupling/\nAmide Bond Formation Peptide Coupling/ Amide Bond Formation Amidation->Peptide Coupling/\nAmide Bond Formation Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Amino Group Formation Amino Group Formation Reduction->Amino Group Formation Heterocycle Formation/\nFurther Amidation Heterocycle Formation/ Further Amidation Amino Group Formation->Heterocycle Formation/\nFurther Amidation

Caption: Reactive sites of 3-(Dimethylamino)-4-nitrobenzoic acid.

  • The Carboxylic Acid Group: This is a versatile handle for various transformations. It can be readily converted into an ester or an amide through standard coupling reactions. This is a common strategy for linking the core scaffold to other parts of a target drug molecule.

  • The Nitro Group: The nitro group is a key functional group in medicinal chemistry.[6] It can be reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization, further amidation, or incorporation into a heterocyclic ring system. The reduction of the nitro group to an amine is a critical step in the synthesis of many APIs.

  • The Dimethylamino Group: This tertiary amine group influences the electronic properties of the aromatic ring and can act as a directing group in further electrophilic aromatic substitution reactions. It also impacts the solubility and basicity of the molecule and its downstream derivatives.

A prime example of the utility of this class of molecules is the use of the related compound, 4-(methylamino)-3-nitrobenzoic acid, as a key intermediate in the synthesis of the anticoagulant drug Dabigatran.[13] In this synthesis, the carboxylic acid is amidated, and the nitro group is subsequently reduced to an amine, which is then used to construct the benzimidazole core of the final drug molecule.[14] It is highly probable that 3-(Dimethylamino)-4-nitrobenzoic acid could be employed in analogous synthetic strategies for novel APIs.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling 3-(Dimethylamino)-4-nitrobenzoic acid. The following information is a summary of the general hazards associated with this class of compounds.[15][16][17][18][19]

Hazard CategoryPrecautionary Measures
Health Hazards May cause skin and eye irritation. Harmful if swallowed or inhaled.[15][17]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[18][19]
Handling Use in a well-ventilated area or under a fume hood. Avoid generating dust.[18]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Fire and Explosion Emits toxic fumes of carbon and nitrogen oxides under fire conditions. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[15]
First Aid In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[15][17]

Conclusion: A Promising Intermediate for Future Drug Discovery

3-(Dimethylamino)-4-nitrobenzoic acid, with its strategically placed functional groups, represents a valuable and versatile intermediate for pharmaceutical synthesis. While it may be less prevalent in the current literature than its methylamino counterpart, its chemical logic dictates a similar, if not expanded, utility in the construction of novel molecular entities. Its synthesis is straightforward, based on fundamental and scalable organic reactions. The trifunctional nature of the molecule provides a robust platform for a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse and complex APIs. For drug development professionals, a deep understanding of such intermediates is crucial for designing innovative and efficient synthetic routes to the medicines of tomorrow.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Clever Pathway Private Limited. (n.d.). 4 Methylamino 3 Nitrobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Apicule. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid (CAS No: 41263-74-5) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • IndiaMART. (n.d.). Explore 4-Methylamino-3-NitroBenzoic Acid at Best Price - High Purity 98%. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid CAS 66315-15-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (2013, October 10). WO 2013/150545 A2.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, January 11). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Synthesis Precursors for 3-(Dimethylamino)-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways to 3-(dimethylamino)-4-nitrobenzoic acid, a valuable building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-(dimethylamino)-4-nitrobenzoic acid, a valuable building block in medicinal chemistry and materials science. Two primary strategic approaches are detailed, commencing from distinct precursors: the methylation of 3-amino-4-nitrobenzoic acid and the nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzoic acid. This document offers an in-depth analysis of the synthesis of these key precursors, followed by a thorough examination of the subsequent transformations to the target molecule. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the synthetic routes are presented to equip researchers with the requisite knowledge for efficient and informed synthesis.

Introduction

3-(Dimethylamino)-4-nitrobenzoic acid is a bespoke chemical intermediate characterized by a trifecta of functional groups: a carboxylic acid, a dimethylamino moiety, and a nitro group. This unique arrangement of electron-donating and electron-withdrawing substituents on the aromatic ring imparts a rich and versatile reactivity profile, making it a sought-after precursor in the synthesis of complex organic molecules. Its applications span from the development of novel pharmaceuticals to the creation of advanced materials with tailored electronic and optical properties.

The judicious selection of a synthetic route to 3-(dimethylamino)-4-nitrobenzoic acid is contingent upon several factors, including the availability and cost of starting materials, desired purity of the final product, and scalability of the process. This guide will explore the two most prevalent and scientifically sound strategies for its preparation, providing a granular look at the synthesis of the requisite precursors and their conversion to the final product.

Strategic Approach 1: Methylation of 3-Amino-4-nitrobenzoic Acid

This synthetic strategy hinges on the initial construction of the 3-amino-4-nitrobenzoic acid backbone, followed by the exhaustive methylation of the primary amino group. This approach is attractive due to the commercial availability of precursors to 3-amino-4-nitrobenzoic acid.

Synthesis of Precursor: 3-Amino-4-nitrobenzoic Acid

The synthesis of 3-amino-4-nitrobenzoic acid is most effectively achieved through a multi-step sequence starting from o-toluidine. The direct nitration of o-toluidine is fraught with challenges, primarily the formation of a mixture of regioisomers due to the competing directing effects of the amino and methyl groups. To circumvent this, a protection-nitration-oxidation-deprotection strategy is employed.

Logical Workflow for the Synthesis of 3-Amino-4-nitrobenzoic Acid

start o-Toluidine step1 Acetylation (Protection) start->step1 intermediate1 N-acetyl-o-toluidine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 N-(2-methyl-5-nitrophenyl)acetamide step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 3-Acetamido-4-nitrobenzoic acid step3->intermediate3 step4 Hydrolysis (Deprotection) intermediate3->step4 product 3-Amino-4-nitrobenzoic acid step4->product

Caption: Synthetic pathway to 3-Amino-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 3-Amino-4-nitrobenzoic Acid

  • Step 1: Acetylation of o-Toluidine. To a stirred solution of o-toluidine in glacial acetic acid, acetic anhydride is added dropwise at room temperature. The reaction mixture is then gently heated to ensure complete reaction. The product, N-acetyl-o-toluidine, is isolated by precipitation in water, followed by filtration and drying. This protection step is crucial to deactivate the strongly activating amino group and to introduce steric hindrance, which helps direct the subsequent nitration to the desired position.[1][2]

  • Step 2: Nitration of N-acetyl-o-toluidine. The N-acetyl-o-toluidine is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature to control the exothermic reaction and minimize side-product formation. The directing effect of the acetamido group favors nitration at the para position, yielding N-(2-methyl-5-nitrophenyl)acetamide.[1]

  • Step 3: Oxidation of the Methyl Group. The N-(2-methyl-5-nitrophenyl)acetamide is subjected to strong oxidation to convert the methyl group into a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate in an aqueous alkaline solution. The reaction mixture is heated to drive the reaction to completion. The resulting manganese dioxide is removed by filtration, and the filtrate is acidified to precipitate 3-acetamido-4-nitrobenzoic acid.

  • Step 4: Hydrolysis of the Acetamido Group. The final step is the deprotection of the amino group. This is typically achieved by acid-catalyzed hydrolysis. The 3-acetamido-4-nitrobenzoic acid is heated in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, to cleave the amide bond and yield 3-amino-4-nitrobenzoic acid.[2]

Conversion to 3-(Dimethylamino)-4-nitrobenzoic Acid via Eschweiler-Clarke Reaction

With 3-amino-4-nitrobenzoic acid in hand, the final step is the introduction of the two methyl groups onto the nitrogen atom. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary amines without the formation of quaternary ammonium salts.[3][4][5][6]

Reaction Principle: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl carbons and formic acid as the reducing agent. The reaction proceeds through the formation of an imine intermediate between the primary amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to a secondary amine. This process is repeated to yield the tertiary amine. The evolution of carbon dioxide from the formic acid drives the reaction to completion.[3]

Experimental Protocol: Eschweiler-Clarke Methylation

  • To a flask containing 3-amino-4-nitrobenzoic acid, an excess of aqueous formaldehyde and formic acid are added.

  • The reaction mixture is heated to reflux for several hours, typically monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the formation of the product.[7]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by adjusting the pH to precipitate the 3-(dimethylamino)-4-nitrobenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality in Experimental Choices:

  • Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete methylation of the primary amine to the tertiary amine.

  • Reflux Conditions: The elevated temperature accelerates the reaction rate, ensuring a reasonable reaction time.

Strategic Approach 2: Nucleophilic Aromatic Substitution of 3-Fluoro-4-nitrobenzoic Acid

This alternative and often more direct route involves the synthesis of a fluorinated precursor, 3-fluoro-4-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNA) reaction with dimethylamine.

Synthesis of Precursor: 3-Fluoro-4-nitrobenzoic Acid

The synthesis of 3-fluoro-4-nitrobenzoic acid can be efficiently achieved by the oxidation of 3-fluoro-4-nitrotoluene. The presence of the electron-withdrawing nitro group facilitates the oxidation of the methyl group.

Logical Workflow for the Synthesis of 3-Fluoro-4-nitrobenzoic Acid

start 3-Fluoro-4-nitrotoluene step1 Oxidation start->step1 product 3-Fluoro-4-nitrobenzoic acid step1->product

Sources

Protocols & Analytical Methods

Method

reduction of 3-(dimethylamino)-4-nitrobenzoic acid to 3-(dimethylamino)-4-aminobenzoic acid

This Application Note is designed to provide a rigorous, field-validated guide for the reduction of 3-(dimethylamino)-4-nitrobenzoic acid to 3-(dimethylamino)-4-aminobenzoic acid . This transformation is a critical step...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the reduction of 3-(dimethylamino)-4-nitrobenzoic acid to 3-(dimethylamino)-4-aminobenzoic acid . This transformation is a critical step in the synthesis of benzimidazole-based pharmacophores, widely used in kinase inhibitors and angiotensin II receptor antagonists.

Abstract

This guide details the protocol for the chemoselective reduction of 3-(dimethylamino)-4-nitrobenzoic acid to 3-(dimethylamino)-4-aminobenzoic acid. While multiple reduction methodologies exist, this note prioritizes Catalytic Hydrogenation (Pd/C) for its scalability, cleanliness, and suitability for pharmaceutical GMP environments. An alternative Iron-mediated reduction (Béchamp) is provided for laboratories lacking high-pressure hydrogenation infrastructure. Special emphasis is placed on handling the oxidation-sensitive ortho-diamine product and managing the zwitterionic solubility profile during isolation.

Introduction & Retrosynthetic Strategy

The target molecule, 3-(dimethylamino)-4-aminobenzoic acid , is a high-value intermediate. The presence of adjacent amino and dimethylamino groups (an ortho-phenylenediamine motif) makes it an ideal precursor for cyclization into benzimidazoles .

Structural Considerations
  • Substrate: 3-(dimethylamino)-4-nitrobenzoic acid.

    • Features: Electron-withdrawing nitro group (reducible), electron-donating dimethylamino group (acid-sensitive, basic), and a carboxylic acid (pH-dependent solubility).

  • Product: 3-(dimethylamino)-4-aminobenzoic acid.

    • Criticality: The product is an ortho-diamine. These compounds are prone to rapid air-oxidation, forming colored impurities (imines/diazo species). The protocol must minimize oxygen exposure during workup.

Reaction Scheme

The synthesis typically proceeds from 3-fluoro-4-nitrobenzoic acid via SNAr substitution, followed by the reduction described here.

ReactionScheme Substrate 3-(Dimethylamino)-4- nitrobenzoic acid Intermediate Catalytic Cycle (Pd-H Species) Substrate->Intermediate H2, Pd/C MeOH Product 3-(Dimethylamino)-4- aminobenzoic acid Intermediate->Product -2 H2O

Figure 1: Reaction scheme for the catalytic hydrogenation of the nitro group.

Methodology Selection

We evaluated common reduction methods based on yield, purity, and scalability.

MethodReagentsYieldPurityScalabilityComments
Catalytic Hydrogenation H₂, Pd/C, MeOH92-96% High HighRecommended. Cleanest profile; product isolation via simple filtration/concentration.
Iron Reduction (Béchamp) Fe, AcOH/HCl85-90%MedMedRobust but generates iron sludge waste. Harder to purify zwitterionic product from salts.
Tin Chloride (SnCl₂) SnCl₂, HCl80-85%MedLowToxic tin waste; difficult workup. Not recommended for pharma intermediates.
Transfer Hydrogenation HCOONH₄, Pd/C88-92%HighHighGood alternative if H₂ gas is unavailable.

Detailed Protocol: Catalytic Hydrogenation (Recommended)[1]

Materials & Equipment[1][2][3][4]
  • Reagents:

    • 3-(Dimethylamino)-4-nitrobenzoic acid (Starting Material).

    • Palladium on Carbon (10 wt% loading, wet support recommended to minimize ignition risk).

    • Methanol (HPLC Grade).

    • Hydrogen gas (Balloon or Cylinder).

  • Equipment:

    • Three-neck round bottom flask or Parr Hydrogenation Shaker.

    • Vacuum filtration setup (Celite pad).

    • Rotary Evaporator.

Step-by-Step Procedure
Phase 1: Preparation
  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N₂) for 5 minutes.

  • Solvation: In the reaction vessel, dissolve 10.0 g (47.6 mmol) of 3-(dimethylamino)-4-nitrobenzoic acid in 100 mL of Methanol (10 vol).

    • Note: The starting material should fully dissolve. If not, warm slightly to 35°C.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (10 wt% relative to substrate).

    • Critical: Add the catalyst to the wet solution under a gentle N₂ stream to prevent sparking. Do not add dry catalyst to a solvent vapor-filled flask.

Phase 2: Hydrogenation
  • Purge: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (3x). Then, evacuate and backfill with Hydrogen (H₂) (3x).[1]

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) under H₂ atmosphere (Balloon pressure is sufficient; 30 psi in a Parr shaker is faster).

  • Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM).

    • Checkpoint: Reaction is typically complete in 2-4 hours . Look for the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (amine) on TLC.

Phase 3: Workup & Isolation
  • Filtration: Once complete, purge the vessel with Nitrogen to remove H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1] Wash the cake with 20 mL MeOH.

    • Caution: The filter cake is pyrophoric. Keep it wet and dispose of it immediately in a dedicated waste container.

  • Concentration: Concentrate the clear filtrate under reduced pressure (Rotovap) at 40°C.

  • Precipitation (Isoelectric Point): The residue is the crude amino acid. To purify:

    • Redissolve in a minimum amount of water (approx 30 mL). The pH will likely be acidic/neutral.

    • Adjust pH to 6.0 - 6.5 (the isoelectric point) using 1M NaOH or 1M HCl. The product should precipitate as an off-white to beige solid.

    • Note: If no precipitate forms, the product may be too soluble. In this case, strip to dryness and recrystallize from Ethanol/Ether.

  • Drying: Filter the solid and dry under vacuum at 40°C for 12 hours.

Expected Yield & Data
  • Yield: 8.0 - 8.5 g (93 - 98%).

  • Appearance: Off-white to pale brown solid. (Darkens if left in air).

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.0 (br s, 1H, COOH)

    • δ 7.45 (dd, 1H, Ar-H)

    • δ 7.30 (d, 1H, Ar-H)

    • δ 6.65 (d, 1H, Ar-H, ortho to NH2, significant upfield shift from nitro precursor)

    • δ 5.50 (br s, 2H, NH2)

    • δ 2.65 (s, 6H, N(CH3)2)

Alternative Protocol: Iron-Mediated Reduction

Use this method if H₂ gas or Pd/C is unavailable.

  • Suspend 10.0 g of substrate in 80 mL Ethanol and 20 mL Water .

  • Add 5.0 g Iron Powder (325 mesh) and 1.0 g Ammonium Chloride .

  • Heat to reflux (80°C) for 2-3 hours.

  • Workup: Cool to RT. Basify slightly with Na₂CO₃ to pH 9 (to precipitate iron salts). Filter through Celite while warm.

  • Acidify the filtrate with Acetic Acid to pH 6 to precipitate the product.

Visualization: Experimental Workflow

Workflow Start Start: Dissolve Nitro Substrate in MeOH CatAdd Add 10% Pd/C Catalyst (Under N2 Blanket) Start->CatAdd Hydrogenation Hydrogenation (H2 Balloon, RT, 3h) CatAdd->Hydrogenation Check QC Check (TLC/HPLC) Nitro consumed? Hydrogenation->Check Check->Hydrogenation No (Continue) Filter Filter Catalyst (Celite) Wash with MeOH Check->Filter Yes Isolate Concentrate & Adjust pH to 6.5 Precipitate Product Filter->Isolate

Figure 2: Step-by-step workflow for the catalytic hydrogenation process.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned CatalystEnsure starting material is free of sulfur/halide impurities. Add 5% more catalyst.
Product Darkening Oxidation of o-diaminePerform filtration and drying under Nitrogen. Store product at -20°C.
Low Yield (No Precipitate) Product too solubleThe zwitterion is highly soluble in water. Minimize water during workup. Use Isopropanol/Ether to crash out the solid.
Ignition at Filter Dry Pd/CSafety Hazard. Never let the catalyst cake dry out. Wash with water before disposal.

References

  • Reduction of Nitroarenes

    • Mechanism & Catalysts:[1][2][3] Blaser, H. U., et al. "Heterogeneous Hydrogenation." Encyclopedia of Catalysis, 2002.

  • Synthesis of Benzimidazole Precursors

    • Ortho-diamine Reactivity: Beaulieu, P. L., et al. "Synthesis of Benzimidazoles via Reduction of o-Nitroanilines." Journal of Organic Chemistry, 2003.

  • General Protocol for Nitrobenzoic Acid Reduction

    • Pd/C Method: "Reduction of Nitro Compounds to Amines."[4] Common Organic Chemistry, 2023.[5]

  • Safety Data (Pd/C)

    • Handling Pyrophoric Catalysts: "Palladium on Carbon Safety Data Sheet." Sigma-Aldrich.[6]

Disclaimer: This protocol is for research purposes only. Always consult local EHS guidelines before handling hydrogen gas and pyrophoric catalysts.

Sources

Application

Application Note: High-Purity Preparation of 3,4-Diaminobenzoic Acid Derivatives

Executive Summary & Strategic Context 3,4-Diaminobenzoic acid (3,4-DABA) is a critical pharmacophore and intermediate in medicinal chemistry. It serves as the primary scaffold for benzimidazoles (e.g., Telmisartan, Prada...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,4-Diaminobenzoic acid (3,4-DABA) is a critical pharmacophore and intermediate in medicinal chemistry. It serves as the primary scaffold for benzimidazoles (e.g., Telmisartan, Pradaxa), a class of bicyclic heterocycles known for their antiviral, antihypertensive, and anticancer properties.[1] Furthermore, 3,4-DABA is the functional core of "Dbz resins" used in Solid Phase Peptide Synthesis (SPPS) for native chemical ligation.

The conversion of nitro-precursors (specifically 4-amino-3-nitrobenzoic acid) to vicinal diamines is chemically straightforward but practically challenging due to oxidative instability . The resulting electron-rich diamine core is prone to rapid auto-oxidation, leading to colored impurities (imines/quinones) that poison downstream cyclizations.

This guide details two distinct, high-fidelity protocols for this transformation:

  • Catalytic Hydrogenation (Pd/C): The industrial "gold standard" for scalability and atom economy.

  • Sodium Dithionite Reduction: A mild, metal-free alternative for labs lacking high-pressure infrastructure or for substrates containing halogen motifs sensitive to hydrogenolysis.

Mechanistic Pathway

Understanding the reduction mechanism is vital for troubleshooting incomplete reactions. The reduction of the nitro group (


) to the amine (

) proceeds through distinct intermediates. Accumulation of the hydroxylamine intermediate can lead to side reactions.

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Azoxy Azoxy/Azo Impurities (Colored) Nitroso->Azoxy Condensation (if pH > 9) Amine 3,4-Diaminobenzoic Acid (R-NH2) Hydroxyl->Amine 2e- / 2H+ (Rate Limiting Step) Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway of nitroarenes.[1] Control of pH and temperature is required to prevent condensation of intermediates into azo-dimers.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Scalability, clean workup, and substrates without halogens (Cl, Br, I).[1]

Materials
  • Substrate: 4-Amino-3-nitrobenzoic acid (CAS: 1588-83-6).

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C), 50% water wet (to prevent pyrophoric ignition).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reagent: Hydrogen gas (

    
    ) (Balloon or Parr Shaker).
    
Step-by-Step Methodology
  • Safety Check: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen. Pd/C can ignite methanol vapors in the presence of air.
    
  • Dissolution: In a pressure vessel or round-bottom flask, dissolve 10.0 g (54.9 mmol) of 4-amino-3-nitrobenzoic acid in 100 mL of Methanol.

    • Note: If solubility is poor, convert to the sodium salt by adding 1.05 eq of NaOH (aq), then acidify post-reaction.[1]

  • Catalyst Loading: Under a gentle stream of

    
    , carefully add 0.5 g (5 wt%) of Pd/C (wet).
    
  • Hydrogenation:

    • Lab Scale: Equip with a

      
       balloon. Purge the headspace 3x (Vacuum/Fill cycles). Stir vigorously at Room Temperature (RT) for 4–6 hours.
      
    • Scale-Up: Use a Parr hydrogenator at 30–50 psi (2–3.5 bar). Reaction is usually complete in <2 hours.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[2] The yellow starting material will disappear; the product is often fluorescent blue/purple under UV.

  • Workup (Anaerobic):

    • Filter the mixture through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent) to remove Pd/C.

    • Critical: Do not let the filtrate sit in open air. 3,4-DABA oxidizes rapidly in solution.

  • Isolation: Concentrate the filtrate in vacuo. The product can be recrystallized from degassed water/ethanol.

Data & Yield Expectations
ParameterSpecification
Typical Yield 90–96%
Appearance Off-white to pale grey solid (darkens on air exposure)
Melting Point ~210–215 °C (dec.)[3]
HPLC Purity >98%

Protocol B: Sodium Dithionite Reduction ( )

Best for: Halogenated substrates (avoids dehalogenation), labs without


 setup, or small-scale parallel synthesis.[1]
Materials
  • Substrate: 4-Amino-3-nitrobenzoic acid.[3][4]

  • Reductant: Sodium Dithionite (

    
    ) (freshly opened bottle; degrades in moist air).
    
  • Solvent: THF/Water (1:[1]1) or Ethanol/Water.[3]

  • Base:

    
     or 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Dissolve 1.82 g (10 mmol) of substrate in 20 mL THF and 10 mL water.

  • Reduction: Add

    
     (5.2 g, ~30 mmol, 3 equiv) in portions over 15 minutes.
    
    • Observation: The reaction is exothermic. The bright yellow color of the nitro compound will fade.

  • Reflux: Heat the mixture to 50–60°C for 1–2 hours.

  • Workup:

    • Evaporate the organic solvent (THF).

    • The aqueous layer will contain the product salts and sulfite byproducts.

    • Adjust pH to ~4–5 (the isoelectric point of 3,4-DABA) using dilute Acetic Acid. The product should precipitate.[3]

  • Purification: Filter the solid and wash with cold, degassed water.

Critical Process Parameters (CPPs) & Troubleshooting

Oxidation Management (The "Purple" Problem)

The most common failure mode is the oxidation of the 1,2-diamine motif into quinoxalines or complex azo-polymers, indicated by the solution turning dark purple or black.

Prevention Strategy:

  • Degassing: Always sparge solvents with Argon or Nitrogen for 15 mins before use.

  • Acidic Stabilization: 3,4-DABA is significantly more stable as its dihydrochloride salt. If storing, treat the crude methanolic solution with HCl/Ether to precipitate 3,4-DABA[1]·2HCl.

  • Immediate Use: Ideally, telescope the amine directly into the next step (e.g., condensation with aldehyde for benzimidazole synthesis) without isolation.[1]

Workflow Diagram

Workflow Start Start: Nitro Precursor Choice Select Method Start->Choice PdC Method A: Pd/C + H2 (Clean, Fast) Choice->PdC Standard Dith Method B: Na2S2O4 (Mild, Halogen-Safe) Choice->Dith Sensitive Groups Filter Filter Catalyst (Celite) *Keep Wet* PdC->Filter Isolate Isolation (Precipitation or HCl Salt) Filter->Isolate Extract Evaporate Organic Solvent Acidify to pH 4-5 Dith->Extract Extract->Isolate Store Storage (Under Argon, Dark) Isolate->Store

Figure 2: Decision tree and process flow for the synthesis of 3,4-diaminobenzoic acid.

References

  • Catalytic Hydrogenation Protocol

    • Patent: CN104326928A. "Method for preparing 4-aminobenzoic acid by catalytic hydrogenation" (Adapted conditions for nitro-reduction).
    • Source:[1]

  • Dithionite Reduction Mechanism & Protocol

    • Journal: "Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–Fields reaction." (Demonstrates Na2S2O4 nitro-reduction efficiency).
    • Source:[1]

  • Chemical Properties & Safety

    • Database: PubChem CID 69263 (3,4-Diaminobenzoic acid).
    • Source:[1]

  • Application in Benzimidazole Synthesis

    • Review: "Recent achievements in the synthesis of benzimidazole deriv
    • Source:[1]

  • SPPS Applications (Dbz Resin)

    • Article: "One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids." ACS Omega.
    • Source:[1]

Sources

Method

recrystallization solvent for 3-(dimethylamino)-4-nitrobenzoic acid purification

This Application Note and Protocol details the purification of 3-(dimethylamino)-4-nitrobenzoic acid (CAS: N/A for specific isomer in common catalogs, but chemically distinct from the 4-amino-3-nitro isomer). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the purification of 3-(dimethylamino)-4-nitrobenzoic acid (CAS: N/A for specific isomer in common catalogs, but chemically distinct from the 4-amino-3-nitro isomer). This compound is a critical intermediate in the synthesis of kinase inhibitors (e.g., ALK2/ALK1 inhibitors) and other pharmaceutical scaffolds.

Part 1: Application Note & Technical Overview

Target Molecule Profile
  • Compound: 3-(Dimethylamino)-4-nitrobenzoic acid

  • Structure: A benzoic acid core with a nitro group at the para position (4) and a dimethylamino group at the meta position (3).

  • Physical Appearance: Deep yellow to orange crystalline solid.

  • Synthesis Context: Typically synthesized via Nucleophilic Aromatic Substitution (

    
    ) of 3-fluoro-4-nitrobenzoic acid  with dimethylamine.
    
  • Key Impurities:

    • Unreacted Starting Material: 3-Fluoro-4-nitrobenzoic acid (difficult to remove due to similar acidity).

    • Regioisomers: Rare if starting from pure 3-fluoro precursor, but possible if nitration was non-selective upstream.

    • Inorganic Salts: Dimethylammonium fluoride/chloride (byproducts of the

      
       reaction).
      
Solvent Selection Strategy

The purification of zwitterionic-capable molecules (amino acids) with strong electron-withdrawing groups (nitro) requires a solvent system that balances polarity.

Solvent SystemRoleSuitabilityMechanism
Ethanol / Water Primary Choice High The nitro and carboxyl groups provide solubility in hot ethanol. Water acts as an anti-solvent to force precipitation upon cooling, effectively removing inorganic salts (soluble in water) and starting materials (more soluble in aqueous ethanol).
Acetonitrile (ACN) AlternativeMedium-HighExcellent for removing non-polar organic impurities. The compound typically dissolves in boiling ACN and crystallizes upon cooling.
Ethyl Acetate / Hexane SecondaryMediumUseful if the crude material is very lipophilic, but less effective at removing unreacted fluorobenzoic acid.
Acid-Base Precipitation Pre-treatmentHighDissolving in aqueous base (

) and precipitating with acid (

) is a crucial pre-purification step to remove non-acidic tars before recrystallization.

Part 2: Detailed Experimental Protocol

Pre-Purification (Acid-Base Extraction)

Recommended for crude reaction mixtures containing tars or non-acidic impurities.

  • Dissolution: Suspend the crude yellow/orange solid in 5% aqueous

    
      (10 mL/g). Stir until dissolution is complete (pH ~8-9).
    
    • Note: If solids remain, filter them off (these are non-acidic impurities).

  • Extraction: Wash the aqueous solution with Ethyl Acetate (2 x 5 mL/g) to remove organic neutrals. Discard the organic (top) layer.

  • Precipitation: Slowly add 6N HCl to the aqueous layer while stirring until pH reaches 1-2. The product will precipitate as a thick yellow solid.

  • Isolation: Filter the solid and wash with cold water. Dry partially before recrystallization.

Recrystallization Protocol (Ethanol/Water System)

This is the definitive method for obtaining analytical grade purity (>98%).

Reagents:

  • Ethanol (95% or Absolute)[1]

  • Deionized Water[2][3]

  • Activated Carbon (optional, for decolorizing tars)

Step-by-Step Procedure:

  • Saturation: Place the crude 3-(dimethylamino)-4-nitrobenzoic acid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Solvent Addition: Add Ethanol (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to reflux (

    
    ).
    
    • Observation: The solid should dissolve. If undissolved solid remains after 5 minutes of reflux, add more Ethanol in 1 mL increments until a clear deep-orange solution is obtained.

  • Clarification (Optional): If dark insoluble specks are visible, add activated carbon (5% w/w), reflux for 2 minutes, and filter hot through a pre-warmed Celite pad.

  • Nucleation: Remove the heat source. While the solution is still near boiling, slowly add hot water dropwise.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add a few drops of Ethanol to just clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Rapid cooling may cause the product to "oil out" rather than crystallize.

    • Once at room temperature, place the flask in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Filtration: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:1, v/v).

    • Critical: Do not use pure ethanol for washing as it may redissolve the product.

  • Drying: Dry the crystals in a vacuum oven at

    
     for 12 hours.
    
Characterization & Purity Check
  • 1H NMR (DMSO-

    
    ): 
    
    • Look for the distinct singlet of the

      
       group around 
      
      
      
      2.80 - 2.95 ppm
      .
    • Verify the aromatic region: A doublet (d) and a doublet of doublets (dd) or singlet (s) depending on the coupling, typically around

      
       7.5 - 8.0 ppm .
      
    • Impurity Check: 3-Fluoro-4-nitrobenzoic acid lacks the dimethylamino singlet.

  • HPLC:

    • Column: C18.[4]

    • Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 10-90%.

    • Detection: UV 254 nm (and 350 nm for the nitro-amine chromophore).

Part 3: Visualization & Workflow

Synthesis and Purification Workflow

G Start Crude Reaction Mixture (SnAr Product) BaseExt Dissolve in 5% NaHCO3 (pH 8-9) Start->BaseExt Acid-Base Workup Filter1 Filter Insoluble Tars BaseExt->Filter1 Remove Neutrals Acidify Acidify with 6N HCl (pH 1-2) Filter1->Acidify Filtrate CrudeSolid Precipitated Crude Solid (Yellow/Orange) Acidify->CrudeSolid Precipitation Recryst Recrystallization Solvent: Ethanol/Water CrudeSolid->Recryst Dissolve at Reflux HotFilt Hot Filtration (Optional: Activated Carbon) Recryst->HotFilt If colored impurities Cooling Slow Cooling (RT -> 0°C) Recryst->Cooling Standard Path HotFilt->Cooling FinalProd Pure 3-(dimethylamino)- 4-nitrobenzoic acid Cooling->FinalProd Filter & Dry

Figure 1: Purification workflow for 3-(dimethylamino)-4-nitrobenzoic acid, highlighting the critical Acid-Base pre-treatment followed by Ethanol/Water recrystallization.

Part 4: Troubleshooting Guide

IssueProbable CauseSolution
Oiling Out Cooling too rapid or solvent mixture too polar.Reheat to dissolve.[4][5] Add a seed crystal. Cool very slowly. Add slightly more Ethanol.
Low Yield Too much solvent used or product is too soluble in Ethanol.Concentrate the mother liquor by rotary evaporation and repeat cooling.
Impurity Persistence 3-Fluoro-4-nitrobenzoic acid co-crystallizing.Perform the Acid-Base extraction again, or switch to Acetonitrile recrystallization (the fluoro compound has higher solubility in cold ACN).
Dark Color Oxidation byproducts (azo/azoxy compounds).Use Activated Carbon during the hot filtration step.

References

  • BenchChem. (2025).[2] Synthesis and Properties of Nitrobenzoic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2024). Discovery of highly potent ALK2/ALK1 selective kinase inhibitors.

  • ChemicalBook. (2025). Product Profile: 4-(Methylamino)-3-nitrobenzoic acid (Analogous Protocols).

  • Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles. Org. Synth. 2012, 89, 131-142.[3]

  • PubChem. (2025). Compound Summary: 4-(Dimethylamino)-3-nitrobenzoic acid.

Sources

Application

catalytic hydrogenation of nitro group in 3-(dimethylamino)-4-nitrobenzoic acid

An In-Depth Guide to the Catalytic Hydrogenation of 3-(Dimethylamino)-4-nitrobenzoic Acid Introduction: The Strategic Importance of Aromatic Amine Synthesis The reduction of aromatic nitro compounds is a cornerstone tran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Hydrogenation of 3-(Dimethylamino)-4-nitrobenzoic Acid

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to the corresponding anilines. These products are pivotal intermediates in the manufacturing of pharmaceuticals, dyes, agrochemicals, and polymers.[1] The specific target of this guide, 3-(dimethylamino)-4-aminobenzoic acid, is a valuable building block where the selective reduction of a nitro group is required in the presence of other functional groups. Catalytic hydrogenation stands out as the premier industrial method for this conversion, prized for its high efficiency, clean reaction profile, and minimal waste generation compared to stoichiometric metal/acid reductions.[2]

This application note provides a comprehensive overview, from reaction mechanics to a detailed, field-tested protocol for the catalytic hydrogenation of 3-(dimethylamino)-4-nitrobenzoic acid. It is designed for researchers and process chemists seeking to implement this reaction with a deep understanding of the underlying principles and safety imperatives.

Reaction Mechanism and Pathway

The catalytic hydrogenation of a nitro group is a complex heterogeneous process involving multiple steps on the catalyst surface. The overall transformation requires three equivalents of molecular hydrogen to convert the nitro group into an amine.[3] The reaction proceeds through a sequence of partially reduced intermediates, primarily the nitroso and hydroxylamine species.[4][5][6]

There are two generally accepted pathways for the reduction:

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.

  • Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced through azo and hydrazo intermediates to yield the final amine product.[5]

For most standard Pd/C-catalyzed hydrogenations, the direct pathway is considered predominant. The catalyst, typically palladium supported on high-surface-area carbon (Pd/C), plays the critical role of adsorbing molecular hydrogen, dissociating it into active hydrogen atoms, and coordinating the nitro group, thereby facilitating the reductive transformation.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_product Product A 3-(Dimethylamino)- 4-nitrobenzoic Acid B Nitroso Intermediate A->B +H₂, -H₂O H2 H₂ (Hydrogen Gas) Catalyst Pd/C Surface H2->Catalyst Adsorption & Dissociation C Hydroxylamine Intermediate B->C +H₂ D 3-(Dimethylamino)- 4-aminobenzoic Acid C->D +H₂, -H₂O

Figure 1: Simplified reaction pathway for the hydrogenation of an aromatic nitro group.

Experimental Design and Parameter Optimization

The success of the hydrogenation hinges on the careful selection and control of several key parameters. For the specific substrate, 3-(dimethylamino)-4-nitrobenzoic acid, its acidic nature informs the choice of solvent and additives.

ParameterRecommended RangeRationale & Expert Insights
Catalyst 5-10% Palladium on Carbon (Pd/C)Pd/C is the catalyst of choice for nitro reductions due to its high activity and selectivity.[8] It generally does not affect carboxylic acid or tertiary amine groups under typical conditions. Raney Nickel is an alternative but is often more pyrophoric.[1]
Catalyst Loading 0.5 - 5 mol% (Pd basis)Lower loadings are economically favorable but may lead to longer reaction times. Higher loadings can accelerate the reaction but increase costs and filtration complexity. A loading of 1-2 mol% is a common starting point.
Solvent Water, Methanol, EthanolSince the substrate is a carboxylic acid, creating an aqueous solution of its sodium salt by adding a base like NaOH is highly effective.[9] This improves solubility and reaction rates. Alcohols like methanol are also common solvents for this reaction.
Base (Additive) 1.0 - 1.1 equivalents NaOH or KOHWhen using water as a solvent, adding a base deprotonates the carboxylic acid, forming a highly soluble carboxylate salt. This prevents the acidic substrate from potentially interfering with the catalyst and ensures a homogeneous reaction mixture.[10]
Hydrogen Pressure 1 - 10 bar (15 - 150 psig)The reaction can often be run effectively at atmospheric pressure using a hydrogen balloon.[11] For faster reaction times and scalability, moderate pressure (3-5 bar) in a dedicated hydrogenation reactor (e.g., a Parr apparatus) is recommended.
Temperature 25 - 80 °CThe reduction of nitro groups is highly exothermic.[12] Starting at room temperature is advisable. Gentle heating (40-60 °C) can be applied to increase the reaction rate if it is slow, but careful temperature monitoring is crucial to prevent a runaway reaction.
Agitation Vigorous Stirring (e.g., >1000 rpm)Effective agitation is critical in this three-phase system (solid catalyst, liquid solution, gas) to ensure efficient mass transfer of hydrogen to the catalyst surface.

Detailed Step-by-Step Protocol

This protocol describes the hydrogenation using a pressure-rated reactor. The principles can be adapted for balloon hydrogenation in standard glassware, provided appropriate safety measures are taken.

Materials & Equipment:

  • 3-(Dimethylamino)-4-nitrobenzoic acid

  • 5% or 10% Pd/C catalyst (handle with care, pyrophoric)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Methanol (for rinsing)

  • Hydrochloric Acid (HCl, for acidification)

  • Celite® (diatomaceous earth)

  • Pressure-rated hydrogenation reactor (e.g., Parr shaker) with gas inlet, vent, pressure gauge, and stirrer

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactor Preparation and Reagent Charging:

    • To a clean, dry reactor vessel, add 3-(dimethylamino)-4-nitrobenzoic acid.

    • Add deionized water to achieve a substrate concentration of approximately 0.5 M.

    • With stirring, slowly add one equivalent of NaOH. Stir until all solids have dissolved to form a clear solution of the sodium salt.

    • Under a gentle stream of nitrogen, carefully add the Pd/C catalyst. A common practice is to wet the catalyst with a small amount of the solvent (water) to create a slurry before addition, which minimizes the risk of it becoming airborne and igniting.[13]

  • System Purging (Critical Safety Step):

    • Seal the reactor according to the manufacturer's instructions.

    • Ensure the vessel is connected to a vent line directed into a fume hood.

    • Pressurize the reactor with nitrogen to ~2-3 bar.[14]

    • Carefully vent the nitrogen.

    • Repeat this nitrogen pressurize/vent cycle at least three to five times to completely remove all oxygen from the headspace, preventing the formation of an explosive hydrogen-oxygen mixture.[15]

  • Hydrogenation Reaction:

    • After the final nitrogen vent, evacuate the vessel briefly (if equipment allows) or directly introduce hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

    • Begin vigorous stirring and, if required, start heating to the target temperature (e.g., 40 °C).

    • The reaction progress can be monitored by the uptake of hydrogen (pressure drop). Once the pressure stabilizes, the reaction is likely complete. Alternatively, the reaction can be monitored by taking aliquots (after safely stopping the reaction and purging with nitrogen) and analyzing via TLC or LCMS.[16]

  • Reaction Work-up and Catalyst Filtration:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Stop the stirring. Vent the excess hydrogen carefully.

    • Purge the reactor with nitrogen (3-5 cycles) to remove all residual hydrogen.[14]

    • Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with water.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from clogging the filter paper.

    • Rinse the reactor and the filter cake with a small amount of deionized water to ensure complete transfer of the product.

    • CRITICAL: Do not allow the filter cake containing the used catalyst to dry in the air.[3] Immediately quench the catalyst on the filter paper with plenty of water and transfer it to a designated, clearly labeled waste container for used hydrogenation catalysts.[3]

  • Product Isolation:

    • Transfer the clear filtrate to a clean beaker and place it in an ice bath with stirring.

    • Slowly add hydrochloric acid dropwise to acidify the solution. The product, 3-(dimethylamino)-4-aminobenzoic acid, is amphoteric and will precipitate at its isoelectric point (typically around pH 3-4).

    • Monitor the pH during acidification.

    • Once precipitation is complete, collect the solid product by filtration.

    • Wash the product cake with cold deionized water to remove salts.

    • Dry the product under vacuum to a constant weight. The expected product should be a white to off-white solid.[9]

Safety and Hazard Management

Catalytic hydrogenation is a high-hazard operation that demands strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air (explosive limits: 4-75%).[3] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The system must be thoroughly purged with an inert gas before introducing hydrogen.[11][15]

  • Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use, and can ignite flammable solvents upon exposure to air.[3] Always handle the catalyst in an inert atmosphere or as a solvent-wetted slurry. Never allow the filtered catalyst to dry in the open.[15]

  • Exothermic Reaction: Nitro group reductions are highly exothermic.[12] Poor temperature control can lead to a dangerous pressure increase or a runaway reaction. Always start reactions at a low temperature and have adequate cooling available.

  • Pressurized Systems: Only use equipment rated for the intended pressure.[15] Regularly inspect pressure gauges and safety relief valves. Never exceed the rated pressure of the vessel.[14]

Safety_Workflow Start Start Charge Charge Reactor (Substrate, Solvent) Start->Charge Inert_Catalyst Add Catalyst (Under N₂ or as Slurry) Charge->Inert_Catalyst Seal Seal Reactor Inert_Catalyst->Seal N2_Purge Purge with N₂ (Remove O₂) Seal->N2_Purge H2_Intro Introduce H₂ N2_Purge->H2_Intro React Run Reaction (Monitor T & P) H2_Intro->React Cool Cool to RT React->Cool H2_Vent Vent H₂ Cool->H2_Vent N2_Purge_Post Purge with N₂ (Remove H₂) H2_Vent->N2_Purge_Post Filter Filter Catalyst (Keep Wet!) N2_Purge_Post->Filter Isolate Isolate Product Filter->Isolate End End Isolate->End

Figure 2: Critical safety workflow for catalytic hydrogenation.

References

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). Google Scholar.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Scholar.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Google Scholar.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). MDPI.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source | Request PDF. (n.d.). ResearchGate.
  • Hydrogenation SOP. (n.d.). University of California, Berkeley.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Royal Society of Chemistry.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (n.d.). Rasayan Journal of Chemistry.
  • Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
  • Hydrogen. (n.d.). Organic Chemistry Portal.
  • Standard Operating Procedures. (n.d.). The Sarpong Group, University of California, Berkeley.
  • Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako.
  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.
  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry.
  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (n.d.). Google Patents.
  • Hydrogenation of nitrobenzoic acids. (n.d.). Google Patents.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019, February 13). Almac Group.
  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. (2020, November 9). MDPI.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC.

Sources

Method

Revolutionizing the Synthesis of 3-(Dimethylamino)-4-nitrobenzoic Acid Derivatives: A Guide to Microwave-Assisted Protocols

Introduction: Accelerating Discovery with Microwave Chemistry In the fast-paced landscape of drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. 3-(Dimethylamino)-4-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced landscape of drug discovery and development, the efficient synthesis of novel molecular scaffolds is paramount. 3-(Dimethylamino)-4-nitrobenzoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide range of biologically active molecules.[1][2] Traditional synthetic methods, however, often involve lengthy reaction times, harsh conditions, and laborious purification procedures. This application note details the strategic application of microwave-assisted organic synthesis (MAOS) to overcome these limitations, offering rapid, efficient, and environmentally benign protocols for the preparation of 3-(dimethylamino)-4-nitrobenzoic acid and its ester and amide derivatives. Microwave irradiation provides uniform and rapid heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[3][4]

The Synthetic Strategy: A Microwave-Promoted Nucleophilic Aromatic Substitution

The core of our synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro and carboxylic acid groups on the aromatic ring facilitates the displacement of a suitable leaving group by a nucleophile. For the synthesis of the parent acid, 3-(dimethylamino)-4-nitrobenzoic acid, we have identified 3-fluoro-4-nitrobenzoic acid as an ideal starting material due to the high electronegativity of fluorine, which makes it an excellent leaving group in SNAr reactions.

Mechanism of Action: The Power of Microwave Irradiation

Microwave energy is efficiently absorbed by polar molecules, such as the reactants and solvents in our proposed syntheses, leading to rapid and localized heating. This direct energy transfer circumvents the slow process of conventional heating through conduction and convection, resulting in a significant acceleration of the reaction rate. In the context of the SNAr reaction, microwave irradiation promotes the formation of the Meisenheimer complex intermediate and the subsequent elimination of the leaving group, drastically reducing the time required to obtain the desired product.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-(Dimethylamino)-4-nitrobenzoic Acid

This protocol describes the rapid synthesis of 3-(dimethylamino)-4-nitrobenzoic acid from 3-fluoro-4-nitrobenzoic acid and dimethylamine under microwave irradiation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Fluoro-4-nitrobenzoic acid≥98%Commercially Available
Dimethylamine solution (40% in water)Reagent GradeCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Hydrochloric Acid (1 M)Analytical GradeCommercially Available
Deionized Water
Microwave Synthesis Reactor
10 mL Microwave Reaction Vial
Magnetic Stir Bar

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-fluoro-4-nitrobenzoic acid (1.0 mmol, 185.1 mg).

  • Add 1,4-dioxane (3 mL) to dissolve the starting material.

  • Add a 40% aqueous solution of dimethylamine (3.0 mmol, 0.34 mL).

  • Seal the reaction vial and place it in the microwave synthesis reactor.

  • Irradiate the reaction mixture at 120 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a beaker and acidify to pH 3-4 with 1 M hydrochloric acid.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to afford 3-(dimethylamino)-4-nitrobenzoic acid as a yellow solid.

Expected Yield: >90%

Causality Behind Experimental Choices:

  • Solvent: 1,4-Dioxane is chosen for its ability to dissolve the starting material and its relatively high boiling point, making it suitable for microwave synthesis. Its polarity also allows for efficient absorption of microwave energy.

  • Temperature and Time: The selected temperature of 120 °C and a short reaction time of 10 minutes are typical for microwave-assisted SNAr reactions and are optimized to ensure complete conversion without product degradation.

  • Work-up: Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the desired carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis of Methyl 3-(Dimethylamino)-4-nitrobenzoate

This protocol details the direct esterification of 3-(dimethylamino)-4-nitrobenzoic acid with methanol under microwave irradiation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Dimethylamino)-4-nitrobenzoic acidAs synthesized in Protocol 1
MethanolAnhydrousCommercially Available
Sulfuric Acid (concentrated)Analytical GradeCommercially Available
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Microwave Synthesis Reactor
10 mL Microwave Reaction Vial
Magnetic Stir Bar

Procedure:

  • In a 10 mL microwave reaction vial, combine 3-(dimethylamino)-4-nitrobenzoic acid (1.0 mmol, 210.2 mg) and anhydrous methanol (5 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes with stirring.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Add ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired ester.

Expected Yield: >85%

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a classic and effective catalyst for Fischer esterification.

  • Microwave Conditions: The use of microwave irradiation significantly accelerates the esterification process, allowing for completion in minutes as opposed to hours with conventional heating.[5]

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize the acidic catalyst and remove any unreacted carboxylic acid.

Protocol 3: Microwave-Assisted Synthesis of 3-(Dimethylamino)-4-nitro-N-(piperidin-1-yl)benzamide

This protocol outlines the amidation of 3-(dimethylamino)-4-nitrobenzoic acid with piperidine using a coupling agent under microwave irradiation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-(Dimethylamino)-4-nitrobenzoic acidAs synthesized in Protocol 1
Piperidine≥99%Commercially Available
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling AgentCommercially Available
N,N-Diisopropylethylamine (DIPEA)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate
Deionized Water
Microwave Synthesis Reactor
10 mL Microwave Reaction Vial
Magnetic Stir Bar

Procedure:

  • To a 10 mL microwave reaction vial, add 3-(dimethylamino)-4-nitrobenzoic acid (1.0 mmol, 210.2 mg), HATU (1.1 mmol, 418.3 mg), and anhydrous DMF (3 mL).

  • Add piperidine (1.2 mmol, 0.12 mL) followed by DIPEA (2.0 mmol, 0.35 mL).

  • Seal the vial and irradiate in the microwave reactor at 80 °C for 15 minutes.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired amide.

Expected Yield: >80%

Causality Behind Experimental Choices:

  • Coupling Agent: HATU is a highly efficient coupling agent that facilitates amide bond formation with minimal side reactions.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Microwave Conditions: Microwave heating accelerates the coupling reaction, leading to a significant reduction in reaction time compared to conventional methods.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Protocol 1: S_NAr cluster_1 Protocol 2: Esterification cluster_2 Protocol 3: Amidation A 3-Fluoro-4-nitrobenzoic Acid B 3-(Dimethylamino)-4-nitrobenzoic Acid A->B Dimethylamine, Microwave (120 °C, 10 min) C Methyl 3-(Dimethylamino)-4-nitrobenzoate B->C Methanol, H₂SO₄, Microwave (100 °C, 5 min) D 3-(Dimethylamino)-4-nitro-N-(piperidin-1-yl)benzamide B->D Piperidine, HATU, DIPEA, Microwave (80 °C, 15 min)

Caption: Synthetic route to 3-(dimethylamino)-4-nitrobenzoic acid and its derivatives.

Characterization Data

The synthesized compounds can be characterized by standard analytical techniques. Below are the expected spectroscopic data.

Table 1: Spectroscopic Data for 3-(Dimethylamino)-4-nitrobenzoic Acid and its Derivatives

Compound1H NMR (Predicted, δ ppm)13C NMR (Predicted, δ ppm)FTIR (Key Peaks, cm-1)
3-(Dimethylamino)-4-nitrobenzoic Acid 8.2 (s, 1H), 7.9 (d, 1H), 7.2 (d, 1H), 3.0 (s, 6H)168.0 (C=O), 155.0, 140.0, 135.0, 125.0, 120.0, 118.0, 43.0 (N(CH₃)₂)3300-2500 (br, O-H), 1700 (C=O), 1520, 1340 (NO₂)
Methyl 3-(Dimethylamino)-4-nitrobenzoate 8.1 (s, 1H), 7.8 (d, 1H), 7.1 (d, 1H), 3.9 (s, 3H), 3.0 (s, 6H)166.0 (C=O), 155.0, 140.0, 134.0, 124.0, 120.0, 118.0, 52.0 (OCH₃), 43.0 (N(CH₃)₂)1720 (C=O), 1520, 1340 (NO₂)
3-(Dimethylamino)-4-nitro-N-(piperidin-1-yl)benzamide 7.8 (s, 1H), 7.5 (d, 1H), 7.0 (d, 1H), 3.6 (t, 4H), 2.9 (s, 6H), 1.6 (m, 6H)169.0 (C=O), 155.0, 140.0, 136.0, 123.0, 120.0, 118.0, 48.0, 43.0, 26.0, 24.01640 (C=O, amide), 1520, 1340 (NO₂)

Note: Predicted NMR data can be obtained using software such as ACD/Labs NMR Predictor or other similar tools.[6][7][8][9]

Conclusion and Future Directions

The application of microwave-assisted synthesis provides a powerful platform for the rapid and efficient generation of 3-(dimethylamino)-4-nitrobenzoic acid and its derivatives. These protocols offer significant advantages over traditional methods in terms of reaction speed, yield, and sustainability, aligning with the principles of green chemistry. The versatility of the parent acid as a scaffold opens up numerous possibilities for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. Further optimization of these protocols for scale-up and exploration of a broader range of derivatives are promising avenues for future research.

References

  • Skinner, P. J., et al. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-6622. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Patneedi, C. B., et al. (n.d.). Microwave Mediated Synthesis in Pharmaceutical Chemistry. Rasayan Journal of Chemistry.
  • Prashanth, J., et al. (2016). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). Nitrobenzoic Acid. Retrieved from [Link]

  • Matsubara, Y., et al. (2002). Rapid Synthesis of Acridines using Microwave. Organic Process Research & Development, 6(4), 488-490.
  • Yousuf, S., et al. (2023).
  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Yadav, A. R., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(4), 261-264.
  • Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Yadav, A. R., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(4), 261-264.
  • De la Ossa, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 16(11), 1589.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Reddy, P. V. G., et al. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Organic Chemistry: An Indian Journal, 6(2), 117-122.
  • SpectraBase. (n.d.). 4-[(Dimethylamino)methyl]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • PubChem. (n.d.). 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-(dimethylamino)-4-nitrobenzoic acid synthesis

Ticket #: 5928-OPT Subject: Yield Optimization & Protocol Standardization for 3-(dimethylamino)-4-nitrobenzoic acid (CAS: 15674-63-2) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Divi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5928-OPT Subject: Yield Optimization & Protocol Standardization for 3-(dimethylamino)-4-nitrobenzoic acid (CAS: 15674-63-2) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis and yield optimization of 3-(dimethylamino)-4-nitrobenzoic acid . While various routes exist, the Nucleophilic Aromatic Substitution (SNAr ) of 3-fluoro-4-nitrobenzoic acid is the industry standard for high-throughput, high-purity synthesis.

This molecule poses a specific "solubility trap" during workup due to the electronic interplay between the ortho-nitro group and the amine. The protocol below transitions from "recipe-following" to "mechanism-based control," ensuring you can troubleshoot yield losses at the molecular level.

Module 1: The Optimized Synthetic Pathway

The most robust route utilizes the high reactivity of the fluorine atom activated by the ortho-nitro group. The carboxylic acid moiety acts as an electron-withdrawing group (EWG), further activating the ring, but it consumes one equivalent of base.

Reaction Scheme:



Visualizing the Workflow

SynthesisWorkflow Start Start: 3-Fluoro-4-nitrobenzoic Acid Reagent Reagent Addition: 40% aq. Dimethylamine (Excess 3-4 eq) Start->Reagent Dissolution Reaction S_NAr Reaction 50-60°C, 3-5 Hours Solvent: Water or THF Reagent->Reaction Nucleophilic Attack Quench Cooling & Dilution (0-5°C) Reaction->Quench Completion (TLC) Acidification Critical Step: pH Adjustment to 2.0-3.0 (Precipitates Free Acid) Quench->Acidification HCl Addition Filtration Isolation: Vacuum Filtration & Water Wash Acidification->Filtration Precipitation

Figure 1: Step-by-step workflow for the SNAr synthesis emphasizing the critical acidification step.

Module 2: Detailed Protocol & Parameters

Do not deviate from the stoichiometry. The carboxylic acid proton will be abstracted by the amine, requiring an initial sacrificial equivalent of dimethylamine before the substitution can occur.

Experimental Conditions Table
ParameterRecommended ValueTechnical Rationale
Starting Material 3-Fluoro-4-nitrobenzoic acidFluorine is the superior leaving group (vs. Chlorine) for mild conditions, reducing byproduct formation [1].[1]
Reagent Dimethylamine (40% aq.)Use 3.0 - 4.0 equivalents . 1 eq neutralizes the -COOH; 1 eq performs the substitution; 1-2 eq drives kinetics.
Solvent Water or THF/Water (1:1)The starting material is soluble in water as the carboxylate salt. Organic co-solvents (THF) can boost reaction rate if starting material is stubborn.
Temperature 50°C – 65°CHigh enough to overcome the activation energy; low enough to prevent decarboxylation or nitro-reduction.
pH Target pH 2.0 – 3.0 CRITICAL: The product precipitates as the free acid. Higher pH leaves it as a soluble salt; extremely low pH (<0.5) is unnecessary and wasteful.
Step-by-Step Procedure
  • Dissolution: Charge a reaction vessel with 3-fluoro-4-nitrobenzoic acid (1.0 eq). Add water (5 volumes).

  • Reagent Addition: Slowly add 40% aqueous dimethylamine (3.5 eq).

    • Observation: The solid will dissolve as the amine salt forms. A mild exotherm will occur.

  • Reaction: Heat the mixture to 60°C for 3–5 hours.

    • Monitoring: Use TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1][2] The starting material spot should disappear.[1][3]

  • Workup (The Yield Maker):

    • Cool the reaction mixture to 0–5°C (ice bath).

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Stop point: Monitor pH continuously. As pH passes 4.0, a yellow/orange solid will begin to crash out. Continue until pH 2.0–2.5 is reached.

  • Isolation: Stir the slurry at 0°C for 30 minutes to maximize precipitation (Ostwald ripening). Filter via vacuum.[1][4][5][6][7][8]

  • Purification: Wash the cake with ice-cold water (2x) to remove dimethylammonium fluoride salts. Dry in a vacuum oven at 50°C.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Diagram: The "Solubility Trap" Logic

Users often lose yield during the acid workup. This diagram explains the solubility profile.

SolubilityLogic cluster_warning Technical Note HighPH pH > 5 Species: Carboxylate Anion (R-COO⁻) Status: SOLUBLE (Yield Loss) TargetPH pH 2.0 - 3.0 Species: Free Acid (R-COOH) Status: INSOLUBLE (Precipitate) HighPH->TargetPH Add HCl LowPH pH < 1.0 Species: Free Acid (R-COOH) Status: INSOLUBLE (Safe, but excess acid waste) TargetPH->LowPH Excess HCl Note The ortho-nitro group reduces the basicity of the amine. It does NOT easily form a soluble ammonium salt (R-NH3+) at pH 1. Therefore, risk of re-dissolving in acid is low.

Figure 2: Solubility profile relative to pH. Unlike typical amino acids, the reduced basicity of the nitro-aniline prevents re-dissolution in moderately strong acid.

Troubleshooting Guide

Q1: I added HCl, but no precipitate formed.

  • Diagnosis: You likely haven't reached the correct pH. The buffering capacity of the excess dimethylamine is high.

  • Fix: Check pH with a calibrated meter, not just paper. You must neutralize all excess dimethylamine (forming dimethylammonium chloride) and then protonate the benzoate. Keep adding HCl until pH is < 3.

Q2: The product is an oil/sticky gum instead of a solid.

  • Diagnosis: This usually happens if the reaction was run too hot (>80°C), causing impurities, or if THF was not removed before acidification.

  • Fix: If you used THF, rotovap it off before acidification. If it oils out in water, scratch the flask with a glass rod and cool to 0°C to induce crystallization.

Q3: Can I use 3-chloro-4-nitrobenzoic acid instead?

  • Answer: Yes, but it is less reactive.

  • Adjustment: You must switch to a higher boiling solvent (e.g., pure DMF or DMSO) and heat to 100-120°C [2]. The workup will require pouring the reaction mixture into crushed ice/water to precipitate the product. Yields are typically lower (70-80%) compared to the fluoro-analog (>90%).

Q4: My yield is low (50-60%). Where is the rest?

  • Diagnosis: It is likely in the filtrate.

  • Fix: Test the pH of your filtrate. If it is > 4, you lost product as the carboxylate. If pH is correct, the product might be slightly soluble in the wash water. Use ice-cold water for washing and limit the volume.

References

  • ChemicalBook. Synthesis of 3-Fluoro-4-nitrobenzoic acid and derivatives. (Provides the precursor synthesis and reactivity data).

  • BenchChem. Technical Support: Nitrobenzoic Acid Derivatives Synthesis. (General protocols for SNAr on nitrobenzoic acids).

  • World Intellectual Property Organization (WIPO). Patent WO2010080481: Synthesis of Nitrobenzoic Acid Intermediates. (Describes analogous SNAr conditions for pharmaceutical intermediates).

Sources

Optimization

separating 3-(dimethylamino)-4-nitrobenzoic acid from regioisomers

Technical Support Center: Purification of 3-(Dimethylamino)-4-Nitrobenzoic Acid Ticket ID: #PUR-3DM-4NB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Separation of 3-(dimethylamino)-4-nitroben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Dimethylamino)-4-Nitrobenzoic Acid

Ticket ID: #PUR-3DM-4NB-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Separation of 3-(dimethylamino)-4-nitrobenzoic acid from regioisomers (2-nitro, 6-nitro variants)

Executive Summary

Isolating 3-(dimethylamino)-4-nitrobenzoic acid (Target) from its regioisomers is a classic challenge in aromatic chemistry. The difficulty arises because the isomers possess identical molecular weights and similar polarities, often co-eluting on standard silica columns.

However, these isomers differ significantly in their acid dissociation constants (pKa) due to the "Ortho-Effect." This guide provides a self-validating purification protocol that exploits these pKa differences, allowing for scalable separation without expensive chromatography.

Module 1: Diagnostic & Decision Logic

Before initiating purification, confirm the nature of your mixture. Use this logic flow to select the correct protocol.

PurificationLogic Start Crude Mixture Analysis CheckPurity Is Purity > 90%? Start->CheckPurity CheckImpurity Identify Impurity Type CheckPurity->CheckImpurity No (Gross Purification) MethodB PROTOCOL B: Recrystallization (EtOH/Water) CheckPurity->MethodB Yes (Polishing) Regio Regioisomers Present (2-nitro / 6-nitro) CheckImpurity->Regio NonAcid Non-Acidic Impurities (Nitroanilines) CheckImpurity->NonAcid MethodA PROTOCOL A: pH-Controlled Precipitation (Exploits pKa) Regio->MethodA Best Selectivity MethodC PROTOCOL C: Acid-Base Extraction (Standard) NonAcid->MethodC

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.

Module 2: The "Ortho-Effect" Separation Protocol (Primary Solution)

The Science: The separation relies on the acidity difference between the target and its isomers.

  • Target (4-nitro): The nitro group is para to the carboxylic acid.[1] pKa ≈ 3.44 .

  • Impurities (2-nitro / 6-nitro): The nitro group is ortho to the carboxylic acid. Steric hindrance twists the carboxyl group out of plane, disrupting resonance and significantly increasing acidity.[1][2][3] pKa ≈ 2.17 .[4][5][6]

Mechanism: By carefully controlling the pH, we can precipitate the weaker acid (Target) while keeping the stronger acids (Impurities) dissolved as salts.

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in water (10 mL/g).

    • Add 1M NaOH dropwise with stirring until pH reaches 9.0–10.0 .

    • Checkpoint: The solution should be clear and dark orange/red. If solids remain, filter them off (these are non-acidic impurities).

  • Selective Precipitation (Acidification):

    • Place the beaker on a magnetic stirrer with a calibrated pH probe submerged.

    • Slowly add 1M HCl dropwise.

    • CRITICAL STEP: Monitor pH continuously.

    • Stop addition when pH reaches 3.8 – 4.0 .

    • Observation: A thick precipitate should form. This is your Target (pKa ~3.44), which is protonating and falling out of solution.

    • Note: The impurities (pKa ~2.17) are still 99% ionized (soluble) at pH 4.0.

  • Filtration & Wash:

    • Filter the solid under vacuum.

    • Do not wash with excess water (product has some water solubility). Wash with a small volume of cold water adjusted to pH 4.0.

    • Filtrate Check: The filtrate contains the ortho-nitro isomers. To verify, acidify the filtrate further to pH 1.0; a second crop of solid (the impurities) should precipitate.

  • Drying:

    • Dry the solid at 50°C under vacuum.

Module 3: Chromatographic Analysis (HPLC)

Use this method to validate the purity of your isolated material. The amino group makes this compound amphoteric, requiring a buffered mobile phase to prevent peak tailing.

Method Parameters:

ParameterSpecification
Column C18 Reverse Phase (e.g., Phenomenex Kinetex or Agilent Zorbax), 5µm, 150 x 4.6 mm
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro group) and 280 nm
Temperature 30°C

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
15.04060Elution of Isomers
20.04060Isocratic Hold
20.1955Re-equilibration

Troubleshooting:

  • Split Peaks: Ensure the sample is dissolved in the starting mobile phase (95% Water / 5% MeCN). Dissolving in 100% MeOH can cause solvent effects.

  • Tailing: If observed, increase buffer concentration (e.g., use 20mM Phosphate buffer pH 2.5 instead of simple acid additive).

Module 4: Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during recrystallization. Why? A: This is common with nitro-amino compounds. It usually indicates the temperature dropped too fast or the solution is too concentrated.

  • Fix: Re-heat to reflux. Add 10% more solvent. Turn off the heat and let the flask cool inside the oil bath to slow the cooling rate. Seed the solution with a pure crystal at roughly 50°C.

Q: Why not use Flash Chromatography (Silica)? A: You can, but it is difficult. The regioisomers have very similar Rf values. If you must use silica, add 1% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH) to suppress ionization of the carboxylic acid and tighten the bands.

Q: I see a peak at very early retention time (RT) on HPLC. A: This is likely 3-(dimethylamino)benzoic acid (un-nitrated starting material) or 3-hydroxy-4-nitrobenzoic acid (hydrolysis byproduct if using fluoro-displacement). These are much more polar than the target.

References

  • SIELC Technologies. (2018).[7] HPLC Separation of Nitrobenzoic Acids. Retrieved from [Link] (Methodology for reverse-phase separation of acidic isomers).

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-(Dimethylamino)-3-nitrobenzoic acid. Retrieved from [Link] (Structural data and physical properties).

  • Google Patents.Process for preparing N,N-dimethylaminobenzoic acids (US4233458A).

Sources

Troubleshooting

Technical Support Center: Nitration of 3-(Dimethylamino)benzoic Acid

Topic: Controlling Exotherms & Process Safety Document ID: TSC-NIT-3DMABA-001 Status: Active / Verified Module 1: Critical Safety & Thermodynamics The "Ammonium Switch" & Thermal Risks Before attempting this reaction, yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Process Safety Document ID: TSC-NIT-3DMABA-001 Status: Active / Verified

Module 1: Critical Safety & Thermodynamics

The "Ammonium Switch" & Thermal Risks

Before attempting this reaction, you must understand why 3-(dimethylamino)benzoic acid (3-DMABA) behaves differently than standard benzoic acid or dimethylaniline.

  • The Protonation Trap: In concentrated sulfuric acid (

    
    ), the dimethylamino group (
    
    
    
    ) is instantly protonated to the ammonium salt (
    
    
    ).
    • Free Amine: Strongly activating, Ortho/Para directing.

    • Ammonium Salt: Strongly deactivating, Meta directing.[1][2]

    • Result: Since the carboxyl group (

      
      ) is also meta-directing, both substituents reinforce the electrophilic attack at Position 5 .
      
  • The Exotherm Sources:

    • 
       (Heat of Solvation):  Dissolving 3-DMABA in 
      
      
      
      is highly exothermic due to the formation of the ammonium salt.
    • 
       (Heat of Mixing):  Mixing 
      
      
      
      and
      
      
      generates significant heat.
    • 
       (Heat of Reaction):  The actual nitration releases ~150–200 kJ/mol.
      
    • 
       (Heat of Oxidation - DANGER):  If the temperature exceeds 10°C, 
      
      
      
      can oxidize the methyl groups or the ring, leading to a runaway decomposition (Red Fume Event).
Visualizing the Hazard Pathway

NitrationSafety Start Start: 3-DMABA + H2SO4 Protonation Protonation Step (Formation of Ammonium Salt) Start->Protonation Exothermic (High) Nitration Nitration (Addition of HNO3) Target: 5-Nitro Isomer Protonation->Nitration Controlled Addition (-5°C) Overheat CRITICAL: Temp > 15°C Nitration->Overheat Cooling Failure Success Controlled Quench Product Isolation Nitration->Success Temp maintained < 5°C Oxidation Side Reaction: Oxidation of Methyl Groups Overheat->Oxidation Activation Energy Met Runaway Thermal Runaway (NOx Gas Release) Oxidation->Runaway Autocatalytic

Figure 1: Reaction pathway showing the divergence between successful nitration and oxidative thermal runaway.

Module 2: Validated Experimental Protocol

Objective: Synthesis of 5-nitro-3-(dimethylamino)benzoic acid while maintaining


 during addition.
Reagents & Equipment
  • Substrate: 3-(dimethylamino)benzoic acid (1.0 eq)

  • Solvent: Concentrated

    
     (98%, 10 vol)
    
  • Nitrating Agent: Fuming

    
     (1.1 eq) or mixed acid (prepared separately).
    
  • Cooling: Ice/Salt bath (-10°C) or Cryostat.

  • Safety: Full face shield, heavy butyl gloves, blast shield.

Step-by-Step Procedure
StepActionCritical ParameterTechnical Note
1 Solvation Charge

to flask. Cool to 0°C. Slowly add solid 3-DMABA in portions.
Max T: 20°C This step is exothermic. Ensure complete dissolution before proceeding. The amine is now protected as the ammonium salt.
2 System Cooling Cool the solution to -5°C to -10°C.Target T: -5°C Lower temperatures increase viscosity; ensure overhead stirring is robust.
3 Reagent Prep Pre-mix

and

(1:2 ratio) in a separate vessel with cooling.
Max T: 10°C Pre-mixing dissipates the

outside the main reactor, reducing the heat load during the actual reaction.
4 Controlled Addition Add the Mixed Acid dropwise to the substrate solution.Max T: 5°C CRITICAL: If T rises > 5°C, stop addition immediately. Allow system to recool.
5 Post-Reaction Stir at 0°C for 30-60 mins. Monitor by HPLC/TLC.T: 0°C Do not warm to room temp until consumption of starting material is confirmed.
6 Quench Pour reaction mixture onto crushed ice (5x volume).Exotherm Pour the acid into the ice, never ice into acid. Violent boiling may occur.

Module 3: Troubleshooting Guide (FAQs)

Scenario A: The "Red Fume" Event

User Question: "I see brown/red fumes evolving, and the temperature is rising despite the cooling bath. What is happening?"

Diagnosis: You are experiencing the onset of oxidative decomposition. The nitric acid is oxidizing the dimethylamino group or the aromatic ring rather than nitrating it. This generates


 gases and heat, which accelerates the reaction (autocatalysis).

Immediate Action:

  • Stop Dosing: Cut off any further addition of nitrating agent.

  • Max Cooling: Maximize stir rate (to transfer heat to walls) and add dry ice to the bath if compatible.

  • Emergency Quench (If Safe): If the exotherm is mild, dilute slowly with cold sulfuric acid (heat sink). If runaway is imminent (rapid gas evolution), evacuate the fume hood and lower the blast sash. Do not add water to a runaway nitration; the steam explosion will disperse the acid.

Scenario B: Low Yield / Tar Formation

User Question: "My isolated yield is <40%, and the product is a black tar. Why?"

Root Cause:

  • Temperature too high: Above 10°C, the regioselectivity drops, and oxidation competes with nitration.

  • Water ingress: If the

    
     was not 98%, the concentration of the nitronium ion (
    
    
    
    ) drops, slowing the reaction and allowing side reactions to dominate.

Correction: Ensure glassware is oven-dried. Keep reaction temperature strictly below 5°C. Use fresh 98%


.
Scenario C: Isomer Purity

User Question: "I am seeing multiple spots on TLC. Which one is my product?"

Analysis:

  • Major Product: 5-nitro-3-(dimethylamino)benzoic acid (formed via the meta-directing ammonium salt).

  • Minor Impurity: 2-nitro isomer (formed if any free amine was present due to insufficient acidity).

  • Minor Impurity: N-nitroso compounds (formed via nitrosation of the amine).

Purification: The 5-nitro isomer usually precipitates upon quenching on ice due to the high lattice energy of the zwitterionic form (internal salt). Recrystallization from Ethanol/Water is standard.

Module 4: Decision Logic for Exotherm Control

Troubleshooting Start Monitor Internal Temp (Ti) CheckT Is Ti > 5°C? Start->CheckT StopAdd STOP Addition Immediately CheckT->StopAdd Yes Normal Continue Addition Rate: 1 drop/sec CheckT->Normal No CheckColor Are Red Fumes Visible? StopAdd->CheckColor Emergency EMERGENCY: 1. Max Stirring 2. Evacuate if Ti > 40°C CheckColor->Emergency Yes (Oxidation) Recool Wait for Ti < 0°C CheckColor->Recool No (Just Heat) Recool->Normal Resume

Figure 2: Operator decision tree for temperature excursions during nitration.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. Link (Detailed safety data on nitration of activated aromatics).

  • Booth, G. (2000). "Nitro Compounds, Aromatic".[3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[8] Link (Industrial scale-up and heat management for nitration).

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative MS Fragmentation Guide for 3-(dimethylamino)-4-nitrobenzoic acid

Executive Summary & Strategic Context In the analysis of amphoteric small molecules like 3-(dimethylamino)-4-nitrobenzoic acid (MW: 210.19 g/mol ), the choice of ionization mode and fragmentation strategy is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the analysis of amphoteric small molecules like 3-(dimethylamino)-4-nitrobenzoic acid (MW: 210.19 g/mol ), the choice of ionization mode and fragmentation strategy is not merely a parameter setting—it is the determinant of structural resolution.

This guide compares the mass spectrometric performance of this compound across Electrospray Ionization Positive (ESI+) , Electrospray Ionization Negative (ESI-) , and Electron Ionization (EI) modes. Unlike standard benzoic acid derivatives, the presence of an ortho-positioned nitro group relative to the dimethylamino moiety introduces a unique "Ortho Effect" that drives specific, diagnostic fragmentation pathways.

Key Finding: While ESI(-) provides superior sensitivity for quantification (via stable carboxylate anions), ESI(+) offers the most structurally informative fragmentation pattern due to the "Ortho Effect" interaction between the nitro oxygen and the


-methyl protons.

Structural Logic & Ionization Physics

Understanding the "Push-Pull" electronic system is prerequisite to interpreting the spectra.

  • Electron Donor: The dimethylamino group (

    
    ) at position 3.
    
  • Electron Acceptor: The nitro group (

    
    ) at position 4 and the carboxyl group (
    
    
    
    ) at position 1.
  • Steric/Electronic Interaction: The 3-dimethylamino and 4-nitro groups are ortho to each other. This proximity facilitates intramolecular hydrogen abstraction during gas-phase fragmentation.

Comparative Ionization Matrix
FeatureESI (+) Mode ESI (-) Mode EI (GC-MS)
Primary Ion

(

211)

(

209)

(

210)
Ionization Site Amine Nitrogen (Basic)Carboxyl Oxygen (Acidic)Delocalized Radical Cation
Sensitivity Moderate (suppressed by acidic mobile phases)High (stabilized by

electron withdrawal)
Low (thermal degradation risk)
Fragmentation Richness High (Ortho-effect driven)Moderate (Decarboxylation dominant)High ("Hard" ionization)

Detailed Fragmentation Pathways[1]

The "Ortho Effect" in ESI(+) Mode

In positive mode, the precursor ion is


 at 

211. The proximity of the nitro group to the dimethylamino group triggers a specific rearrangement not seen in meta or para isomers.

Mechanism:

  • Excitation: Collision Induced Dissociation (CID) excites the molecule.

  • H-Abstraction: An oxygen atom from the 4-nitro group abstracts a hydrogen from one of the 3-dimethylamino methyl groups.

  • Neutral Loss: This leads to the expulsion of an

    
     radical (unusual in even-electron ESI, but possible in nitro-aromatics) or the loss of 
    
    
    
    via cyclization.

Diagnostic Transitions (ESI+):

  • 
     211 
    
    
    
    194 (
    
    
    ):
    Loss of
    
    
    (Signature of ortho-nitro/alkyl interaction).
  • 
     194 
    
    
    
    164 (
    
    
    ):
    Subsequent loss of
    
    
    from the nitro group.
  • 
     211 
    
    
    
    165 (
    
    
    ):
    Direct loss of
    
    
    .
The Decarboxylation Pathway in ESI(-) Mode

In negative mode, the precursor is


 at 

209. The charge is localized on the carboxylate.

Mechanism: The electron-withdrawing nitro group stabilizes the negative charge, but sufficient collision energy triggers the loss of the most stable neutral oxide:


.

Diagnostic Transitions (ESI-):

  • 
     209 
    
    
    
    165 (
    
    
    ):
    Loss of
    
    
    (Decarboxylation). This is the base peak for quantification (Quantifier Ion).
  • 
     165 
    
    
    
    119 (
    
    
    ):
    Secondary loss of
    
    
    .

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation logic between the two primary LC-MS modes.

FragmentationPathways cluster_ESI_Pos ESI (+) Mode: Structural Elucidation cluster_ESI_Neg ESI (-) Mode: Quantification Pos_Precursor [M+H]+ m/z 211 Pos_Ortho Ortho-Effect Rearrangement Pos_Precursor->Pos_Ortho CID Pos_Frag2 [M+H - NO2]+ m/z 165 Pos_Precursor->Pos_Frag2 -NO2 (46 Da) Pos_Frag1 [M+H - OH]+ m/z 194 Pos_Ortho->Pos_Frag1 -OH (17 Da) Pos_Frag3 Cyclized Cation m/z 164 Pos_Frag1->Pos_Frag3 -NO (30 Da) Neg_Precursor [M-H]- m/z 209 Neg_Decarb Decarboxylation Neg_Precursor->Neg_Decarb CID Neg_Frag1 [M-H - CO2]- m/z 165 Neg_Decarb->Neg_Frag1 -CO2 (44 Da) Neg_Frag2 [M-H - CO2 - NO2]- m/z 119 Neg_Frag1->Neg_Frag2 -NO2 (46 Da)

Figure 1: Divergent fragmentation pathways. ESI(+) favors ortho-driven rearrangement (Yellow Diamond), while ESI(-) favors decarboxylation.

Experimental Protocol: Self-Validating Workflow

To replicate these results, use the following protocol. This workflow includes a "Crosstalk Check" to ensure the ortho-effect is not confused with thermal degradation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ESI+).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Note: For ESI(-), replace Formic Acid with 5mM Ammonium Acetate to raise pH slightly (pH ~5-6) and ensure deprotonation of the carboxyl group.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI).[1][2][3][4]

  • Capillary Voltage: +3.5 kV (Pos) / -2.5 kV (Neg).

  • Desolvation Temp: 350°C (High temp required for nitro-compounds).

  • Collision Energy (CE):

    • Ramp: 10 - 40 eV.

    • Observation: The

      
       194 fragment (ESI+) requires higher energy (~25-30 eV) than the 
      
      
      
      165 fragment (ESI-).
Validation Step: The "Source Temperature" Test

Nitrobenzoic acids are prone to thermal decarboxylation before entering the analyzer.

  • Inject standard at Source Temp 200°C.

  • Inject standard at Source Temp 450°C.

  • Compare: If the ratio of

    
     165 (decarboxylated) to 
    
    
    
    209 (parent) increases significantly in the MS1 Scan (not MS2) at high temp, you have thermal degradation. Action: Lower source temp to 300°C.

Comparative Performance Data

The table below summarizes expected relative intensities based on standard nitroaromatic behavior.

ParameterESI (+) Method ESI (-) Method Alternative: APCI
Linearity Range 10 - 1000 ng/mL0.5 - 1000 ng/mL 50 - 2000 ng/mL
Matrix Effect High (Susceptible to suppression)Low (Fewer endogenous acids)Low
Specificity Excellent (Ortho-specific loss of OH)Good (Common loss of CO2)Moderate
Application Structural confirmation, impurity IDTrace quantification (PK studies)Non-polar analogs
Decision Guide
  • Choose ESI(-) if your primary goal is Quantification (PK/PD studies) due to higher ionization efficiency of the benzoic acid moiety and lower background noise.

  • Choose ESI(+) if your goal is Identification (Metabolite ID) to leverage the diagnostic ortho-effect fragmentation that confirms the 3,4-substitution pattern.

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Nitrobenzoic acid derivatives fragmentation patterns." NIST Chemistry WebBook, SRD 69.

  • Yinon, J. (2006). "Mass spectrometry of explosives: Nitroaromatic compounds." Forensic Science Review. (Detailed mechanisms of ortho-effects in nitro/amine systems).
  • Doc Brown's Chemistry. "Mass spectrum of benzoic acid and derivatives." (Foundational fragmentation logic).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Dimethylamino)-4-nitrobenzoic acid

A Strategic Guide to the Safe Handling of 3-(Dimethylamino)-4-nitrobenzoic Acid As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to the Safe Handling of 3-(Dimethylamino)-4-nitrobenzoic Acid

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic benefits of novel compounds. However, to innovate responsibly, we must also afford the same level of diligence to the safe handling of these chemicals. This guide provides essential, immediate safety and logistical information for working with 3-(Dimethylamino)-4-nitrobenzoic acid, ensuring that robust safety practices are an integral part of your laboratory workflow.

Core Principles of Chemical Handling

Before approaching the specifics of PPE, it is crucial to establish a foundational understanding of safe laboratory practices when working with aromatic nitro compounds. The primary hazards to mitigate are:

  • Inhalation: Fine powders of organic compounds can become airborne, posing a respiratory risk.[2]

  • Dermal Contact: Direct skin contact can lead to irritation or other adverse health effects.[2]

  • Eye Contact: The eyes are particularly susceptible to chemical splashes and airborne particulates, which can cause serious irritation.[1]

  • Ingestion: Accidental ingestion is a significant risk if proper hygiene is not maintained.[4]

Engineering controls are the first line of defense. Whenever possible, handle 3-(Dimethylamino)-4-nitrobenzoic acid in a well-ventilated area, preferably within a certified chemical fume hood, especially when manipulating the solid material or preparing solutions.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][5]

Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving 3-(Dimethylamino)-4-nitrobenzoic acid.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1][5]Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[1]Standard laboratory coat.A NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[1]
Routine handling of solutions Chemical safety goggles.[6]Chemically resistant gloves (e.g., nitrile rubber).[6]Standard laboratory coat.Not generally required if handled in a well-ventilated area.
Large-scale operations or risk of splashing Chemical safety goggles and a face shield.[4]Chemically resistant gloves (e.g., nitrile rubber).Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Cleaning spills Chemical safety goggles.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or suit, depending on the spill size.A particulate filter respirator adapted to the airborne concentration of the substance.[2]
Operational Plan: A Step-by-Step Workflow

A systematic approach to handling 3-(Dimethylamino)-4-nitrobenzoic acid will further enhance safety. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect PPE Inspect PPE Verify fume hood function Verify fume hood function Inspect PPE->Verify fume hood function Pre-operational Checks Assemble materials Assemble materials Verify fume hood function->Assemble materials Weigh solid Weigh solid Assemble materials->Weigh solid Begin Experiment Prepare solution Prepare solution Weigh solid->Prepare solution Perform reaction Perform reaction Prepare solution->Perform reaction Quench reaction Quench reaction Perform reaction->Quench reaction Post-Reaction Segregate waste Segregate waste Quench reaction->Segregate waste Decontaminate workspace Decontaminate workspace Segregate waste->Decontaminate workspace Dispose of waste Dispose of waste Decontaminate workspace->Dispose of waste

Figure 1: A generalized workflow for the safe handling of 3-(Dimethylamino)-4-nitrobenzoic acid.
  • Preparation and Engineering Controls:

    • Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][5]

    • Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[1]

  • Handling the Chemical:

    • When weighing the solid, do so in a fume hood or a designated weighing enclosure to minimize the risk of inhaling dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[6]

  • Personal Hygiene:

    • Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[5]

    • Do not eat, drink, or smoke in the work area.[4]

    • Remove contaminated clothing immediately and wash it before reuse.[2]

Emergency and Disposal Plans

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.[2] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air.[2] If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6][7]

Spill Management:

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures. In all cases, wear the appropriate PPE during cleanup.

Disposal:

Dispose of 3-(Dimethylamino)-4-nitrobenzoic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste material should be disposed of in an approved waste disposal plant.[5] Do not mix with other waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle 3-(Dimethylamino)-4-nitrobenzoic acid while prioritizing the well-being of yourself and your colleagues.

References

  • International Chemical Safety Cards (ICSCs). ICSC 1684 - 4-NITROBENZOIC ACID. [Link]

  • Alpha Chemika. p-NITRO BENZOIC ACID (for synthesis). [Link]

  • Active AgriScience. Emergency Response Plan. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-4-nitrobenzoic acid
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